(6)-Gingerol
Description
Gingerol is under investigation in clinical trial NCT05882864 (Efficacy of Ginger Muco-bioadhesive Gel in Management of Oral Lichen Planus With Immunohistochemical Analysis).
Gingerol has been reported in Cuminum cyminum, Aframomum melegueta, and other organisms with data available.
an active ingredient in GINGER along with SHOGAOL. a nonvolatile methoxy phenyl decanone
Properties
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-14-6 | |
| Record name | [6]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(6)-Gingerol: A Technical Whitepaper on its Mechanism of Action in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(6)-Gingerol, the most abundant pungent phenolic compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its multifaceted anti-cancer properties.[1] This technical document provides a comprehensive analysis of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells. It functions through a variety of biological pathways, including the induction of apoptosis, regulation of the cell cycle, inhibition of metastasis and angiogenesis, and modulation of autophagy and ferroptosis.[1] This paper synthesizes current research to serve as a detailed guide, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Natural compounds have long been a cornerstone of drug discovery, with over half of the drugs in current clinical trials originating from natural sources.[2] this compound is a prime example, demonstrating a range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects against various malignancies such as breast, colorectal, pancreatic, oral, and prostate cancers.[2][3] Its ability to modulate multiple signaling pathways simultaneously, coupled with its favorable safety profile, makes it a compelling candidate for chemoprevention and combination therapy.[1][4] This whitepaper delves into the core mechanisms of action, providing a technical foundation for its potential therapeutic application in oncology.
Core Mechanism of Action: Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of multiple interconnected signaling pathways, primarily revolving around the generation of Reactive Oxygen Species (ROS) and the activation of key effector proteins.
ROS-Mediated Mitochondrial Apoptosis
This compound treatment significantly increases the levels of intracellular and mitochondrial ROS in cancer cells.[2][5] This oxidative stress leads to a cascade of events culminating in apoptosis:
-
DNA Damage Response (DDR): Elevated ROS can cause DNA damage, triggering the DDR mechanism.[2]
-
Mitochondrial Membrane Potential (MMP) Disruption: The increase in ROS leads to a decrease in MMP.[5]
-
Bax/Bcl-2 Ratio Modulation: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[2]
-
Cytochrome c Release: The altered Bax/Bcl-2 ratio and disrupted MMP facilitate the release of Cytochrome c from the mitochondria into the cytosol.[2][5]
-
Caspase Cascade Activation: Cytochrome c activates Apaf-1, which in turn activates a cascade of caspases, including the initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), leading to the cleavage of PARP and ultimately, apoptosis.[5][6][7]
Regulation of EGFR and MAPK Signaling
In breast and colon cancer cells, this compound has been shown to inhibit key signaling pathways that promote tumor growth and survival.
-
EGFR/Src/STAT3 Pathway: this compound binds to the Epidermal Growth Factor Receptor (EGFR), blocking its phosphorylation. This, in turn, inhibits the phosphorylation of downstream targets Src and STAT3, which leads to the activation of the tumor suppressor p53, promoting p53-dependent intrinsic apoptosis.[2]
-
MAPK/AP-1 Pathway: The compound down-regulates the phorbol myristate acetate (PMA)-induced phosphorylation of ERK1/2 and JNK MAP kinases. This leads to the inhibition of the Activator Protein-1 (AP-1) transcription factor, a key player in cell proliferation and survival.[6]
Core Mechanism of Action: Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type.[8][9] This cytostatic effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
-
G1 Phase Arrest: In many cancer cell lines, including breast, pancreatic, and renal cancer, this compound induces arrest at the G0/G1 checkpoint.[2][8][10]
-
It decreases the expression of G1-phase cyclins (Cyclin D1, Cyclin E, Cyclin A) and cyclin-dependent kinases (CDK2, CDK4, CDK6).[2][8]
-
This leads to reduced phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the entry of cells into the S phase.[8]
-
The induction of CDK inhibitors like p21 and p27, often in a p53-dependent or independent manner, also contributes to G1 arrest.[2][8]
-
-
G2/M Phase Arrest: In other cell lines, such as oral and cervical cancer, this compound causes an accumulation of cells in the G2/M phase.[3][9] This is associated with the diminished levels of G2/M-specific proteins like Cyclin B1 and CDK1.[11]
The AKT–GSK-3β–Cyclin D1 Pathway
In renal cell carcinoma, this compound has been shown to induce G1 arrest by specifically targeting the AKT–GSK-3β–Cyclin D1 pathway. It reduces the phosphorylation of AKT, which increases the activity of GSK-3β. Active GSK-3β then promotes the degradation of Cyclin D1, a critical protein for G1/S transition, leading to cell cycle arrest.[10][12]
| Cell Line | Cancer Type | Phase of Arrest | Key Proteins Modulated | Reference |
| MDA-MB-231, MCF-7 | Breast | G0/G1 | ↓Cyclin D1, ↓Cyclin E, ↓CDK4, ↑p21, ↑p27 | [2] |
| BxPC-3, HPAC | Pancreatic | G1 | ↓Cyclin A, ↓Cdk2, ↓Cdk4, ↓Cdk6, ↑p21 | [8] |
| SW-480, HCT-116 | Colorectal | G1 | ↓Cyclin D1, ↑NAG-1 | [12][13] |
| ACHN, 786-O, 769-P | Renal | G1 | ↓p-AKT, ↓Cyclin D1, ↓CDK4, ↑GSK-3β | [10] |
| KB, HeLa | Oral, Cervical | G2 | N/A | [9] |
| SCC4 | Oral | S | N/A | [9] |
| LoVo | Colon | G2/M | ↓Cyclin A, ↓Cyclin B1, ↓CDK1, ↑p21, ↑p27 | [11] |
Inhibition of Metastasis and Angiogenesis
Metastasis and angiogenesis are hallmarks of cancer progression, and this compound demonstrates potent inhibitory effects on both processes.
Anti-Metastatic Effects
This compound impedes cancer cell metastasis through several mechanisms:[14]
-
Inhibition of Adhesion, Invasion, and Motility: In breast cancer cells (MDA-MB-231), treatment with this compound leads to a concentration-dependent decrease in cell adhesion, migration, and motility.[14]
-
Downregulation of MMPs: It decreases the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for degrading the extracellular matrix during invasion.[14]
-
Inhibition of EMT: In prostate and oral cancer cells, this compound can inhibit the epithelial-mesenchymal transition (EMT) by up-regulating E-cadherin and down-regulating N-cadherin and vimentin.[3][15]
-
Disruption of HIF-1α: Under hypoxic conditions, this compound can disrupt the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes metastasis.[16]
Anti-Angiogenic Effects
This compound inhibits the formation of new blood vessels (angiogenesis), which is essential for tumor growth and survival.[17][18]
-
It inhibits the proliferation of human endothelial cells induced by key growth factors like VEGF and bFGF.[17][18]
-
It blocks the capillary-like tube formation by endothelial cells and inhibits sprouting in the rat aorta model.[17][18]
-
In vivo, administration of this compound has been shown to reduce the number of lung metastases in mice with melanoma, partly due to its anti-angiogenic activity.[17]
| Effect | Cancer Cell Line / Model | Concentration / Details | Key Molecular Targets | Reference |
| Anti-Metastasis | ||||
| ↓ Adhesion | MDA-MB-231 (Breast) | 10 µM (16% reduction) | - | [14] |
| ↓ Migration & Motility | MDA-MB-231 (Breast) | Dose-dependent | - | [14] |
| ↓ MMP-2/9 Activity | MDA-MB-231 (Breast) | Dose-dependent | MMP-2, MMP-9 | [14] |
| Inhibition of EMT | Prostate Cancer Cells | N/A | ↑E-cadherin, ↓N-cadherin | [15] |
| Anti-Angiogenesis | ||||
| ↓ Endothelial Proliferation | Human Endothelial Cells | N/A | VEGF, bFGF pathways | [17][18] |
| ↓ Tube Formation | Human Endothelial Cells | N/A | VEGF pathway | [17] |
| ↓ Lung Metastasis | B16F10 Melanoma (in vivo) | N/A | Angiogenesis inhibition | [17][18] |
Modulation of Autophagy and Ferroptosis
Recent studies have revealed that this compound's anti-cancer effects extend to other forms of regulated cell death and cellular processes, including autophagy and ferroptosis.
-
Autophagy: The role of autophagy in this compound-induced cell death is complex and appears to be context-dependent.
-
In some cases, this compound induces autophagy, as evidenced by increased expression of Beclin-1 and LC3B-II.[15] However, this induced autophagy can be protective, and inhibiting it can increase this compound-induced cell death.[15]
-
In other contexts, this compound inhibits the autophagy flux, which sensitizes cancer cells to other apoptosis-inducing agents like TRAIL.[19]
-
In lung cancer, this compound can enhance autophagy-dependent ferroptosis by inhibiting USP14.
-
-
Ferroptosis: this compound can induce ferroptosis, an iron-dependent form of programmed cell death. It significantly decreases the expression of Glutathione Peroxidase 4 (GPX4) and cellular glutathione (GSH) levels while increasing intracellular ROS, all of which are hallmarks of ferroptosis.[15][20]
Detailed Experimental Protocols
The following are generalized protocols for key experiments frequently cited in this compound research.
Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-800 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[8][10]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Cell Treatment: Culture and treat cells with this compound for the desired duration (e.g., 48 hours).[2]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight to permeabilize the membrane.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase is determined using analysis software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
-
Protocol:
-
Cell Treatment & Harvesting: Treat and harvest cells as described above.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Annexin V(-) / PI(-) = Viable cells
-
Annexin V(+) / PI(-) = Early apoptotic cells
-
Annexin V(+) / PI(+) = Late apoptotic/necrotic cells
-
-
Conclusion and Future Perspectives
This compound exhibits robust anti-cancer activity across a wide range of malignancies by targeting multiple, often interconnected, cellular processes. Its ability to induce ROS-mediated apoptosis, halt cell cycle progression, inhibit metastasis and angiogenesis, and modulate autophagy and ferroptosis underscores its potential as a versatile therapeutic agent. The detailed mechanisms, including the inhibition of key oncogenic pathways like EGFR, MAPK, and AKT/mTOR, provide a strong rationale for its further development.
Future research should focus on optimizing delivery systems to enhance bioavailability, conducting more extensive in vivo studies to validate its efficacy and safety, and exploring synergistic combinations with conventional chemotherapeutic agents to overcome drug resistance and improve patient outcomes. The comprehensive data and mechanistic insights presented in this whitepaper provide a valuable resource for guiding these future endeavors in oncology drug discovery and development.
References
- 1. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [6]-Gingerol induces reactive oxygen species regulated mitochondrial cell death pathway in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [6]-Gingerol induces caspase 3 dependent apoptosis and autophagy in cancer cells: drug-DNA interaction and expression of certain signal genes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [6]-Gingerol Induces Cell Cycle Arrest and Cell Death of Mutant p53-expressing Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Gingerol Mediates its Anti Tumor Activities in Human Oral and Cervical Cancer Cell Lines through Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Gingerol Inhibits Growth of Colon Cancer Cell LoVo via Induction of G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple Mechanisms Are Involved in 6-Gingerol-Induced Cell Growth Arrest and Apoptosis in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [6]-Gingerol inhibits metastasis of MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Gingerol suppresses cell viability, migration and invasion via inhibiting EMT, and inducing autophagy and ferroptosis in LPS-stimulated and LPS-unstimulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [6]-Gingerol, a pungent ingredient of ginger, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. spandidos-publications.com [spandidos-publications.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacological Properties of (6)-Gingerol
Abstract: this compound, the most abundant pungent phenolic substance in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities.[1] It is known to possess a range of biological properties, including anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action through various signaling pathways, summarizing key quantitative data, and outlining common experimental protocols used in its evaluation.
Core Pharmacological Properties
This compound's therapeutic potential stems from its ability to modulate multiple molecular targets and signaling pathways involved in various disease pathologies.[1][3]
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade. It has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[4][5] The primary mechanism involves the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[5][6] this compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[6][7] Furthermore, it can inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in regulating COX-2 expression.[6][7]
Antioxidant Activity
The antioxidant properties of this compound are crucial to its protective effects against oxidative stress-related diseases.[8] It acts through two primary mechanisms: direct scavenging of free radicals and enhancement of the endogenous antioxidant defense system.[9][10] this compound has been shown to effectively scavenge superoxide and hydroxyl radicals.[11] More significantly, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[12][13][14] By promoting Nrf2 translocation to the nucleus, this compound upregulates the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[8][12][15]
Anticancer Activity
This compound exhibits significant anticancer activity against various cancer types by modulating pathways involved in cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).[1][3][15] It can induce cell cycle arrest, often at the G1 or G2/M phase, by downregulating proteins like cyclin D1.[8][15] Apoptosis is a key mechanism, which this compound triggers through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] It modulates the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and activation of caspases 3, 7, and 9.[8][16][17] Additionally, this compound has been found to reactivate the p53 tumor suppressor protein and inhibit angiogenesis.[16][18][19]
Neuroprotective Activity
Emerging evidence highlights the neuroprotective potential of this compound. Its antioxidant and anti-inflammatory properties contribute to its ability to protect against neuronal damage. In neuroblastoma cells, this compound has been shown to inhibit intracellular reactive oxygen species (ROS) accumulation and upregulate antioxidant enzymes like HO-1 and γ-glutamylcysteine ligase (GCL) via Nrf2 induction.[8][15] It has also demonstrated protective effects in models of cerebral ischemia by preserving antioxidant defenses and activating anti-apoptotic pathways.[20]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the bioactivity and pharmacokinetics of this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ Value | Citation |
| A431 | Human Skin Adenocarcinoma | 81.46 µg/mL | [21] |
| HCT15 | Colon Cancer | >170 µM | [2] |
| L929 | Murine Fibrosarcoma | >170 µM | [2] |
| Raw 264.7 | Mouse Leukaemic Monocyte | >170 µM | [2] |
| SW-480 | Colon Cancer | ~200-300 µM (apoptosis induction) | [22] |
| MCF-7 | Breast Cancer | <100 µM (viability <50%) | [16] |
Table 2: In Vitro Antioxidant Activity (IC₅₀) of this compound
| Assay | IC₅₀ Value | Citation |
| DPPH Radical Scavenging | 26.3 µM | [11] |
| Superoxide Radical Scavenging | 4.05 µM | [11] |
| Hydroxyl Radical Scavenging | 4.62 µM | [11] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tₘₐₓ | Cₘₐₓ | Bioavailability | Citation |
| Human | 2.0 g (ginger) | Oral | 30-80 min | 1.69 µg/mL (conjugates) | - | [23] |
| Rat | 30 mg/kg | Oral | 5-45 min | - | 0.10% - 0.40% | [24][25] |
| Rat | - | - | - | - | Plasma half-life: 1.4-2.6 h | [26] |
Note: this compound is rapidly and extensively metabolized, primarily into glucuronide and sulfate conjugates. The bioavailability of the parent compound is very low.[23][24][25]
Key Signaling Pathways
This compound's pharmacological effects are mediated by its interaction with complex cellular signaling networks.
Caption: this compound blocks NF-κB activation by inhibiting IKK and p65 nuclear translocation.
Caption: this compound promotes Nrf2 nuclear translocation, boosting antioxidant gene expression.
Caption: this compound induces apoptosis by modulating Bcl-2/Bax and activating caspases.
Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in this compound research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the control group.
-
Antioxidant Capacity Assay (DPPH Radical Scavenging)
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay evaluates the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, causing a decrease in absorbance.[9]
-
Methodology:
-
Preparation: Prepare a stock solution of this compound and a working solution of DPPH in methanol (e.g., 0.3 mM).[9]
-
Reaction: Mix various concentrations of the this compound sample with the DPPH solution in a 96-well plate or cuvettes. Ascorbic acid is often used as a positive control.
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Data Acquisition: Measure the absorbance at ~517 nm.[9] The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
-
Protein Expression Analysis (Western Blotting)
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Lyse cells treated with this compound to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NF-κB p65, anti-Nrf2, anti-caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of specific genes. It involves converting RNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers in real-time.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cells treated with this compound using a suitable kit or method (e.g., TRIzol).
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers (e.g., for TNF-α, HO-1), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH or ACTB), using methods like the ΔΔCt method.
-
Caption: A typical workflow for evaluating this compound's in vitro cellular effects.
References
- 1. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biological Properties of 6-Gingerol: A Brief Review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effects of Ginger: Key Benefits and Mechanisms - medtigo Journal [journal.medtigo.com]
- 6. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of gingerol related compounds from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Gingerol Alleviates Ferroptosis and Inflammation of Diabetic Cardiomyopathy via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Gingerol ameliorates sepsis-induced liver injury through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. Gingerol - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular and biological functions of gingerol as a natural effective therapeutic drug for cervical cancer | springermedizin.de [springermedizin.de]
- 20. In vivo protective effects of 6‑gingerol in cerebral ischemia involve preservation of antioxidant defenses and activation of anti‑apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
(6)-Gingerol: A Comprehensive Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6)-Gingerol, the most abundant pungent compound in fresh ginger (Zingiber officinale), is a pharmacologically active molecule with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[1] Despite its therapeutic potential, the clinical application of this compound is often hindered by its low oral bioavailability. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering a valuable resource for researchers and professionals in drug development. We will delve into its metabolic pathways, present quantitative pharmacokinetic data, and detail the experimental protocols used to obtain these insights.
Bioavailability of this compound
The oral bioavailability of this compound is generally low, primarily due to extensive first-pass metabolism in the intestine and liver.[2][3]
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. In rats, peak plasma concentrations are observed as early as 10 minutes post-dosing.[4][5] However, in humans, the parent compound is often undetectable in plasma, even after high doses of ginger extract.[1][6][7] Instead, its metabolites, primarily glucuronide and sulfate conjugates, are readily detected, indicating rapid and extensive metabolism upon absorption.[1][6][7]
Distribution
Once absorbed, this compound and its metabolites are distributed to various tissues. Animal studies in rats have shown that the highest concentrations are found in the gastrointestinal tract, with significant levels also detected in the liver, kidneys, and other well-perfused organs.[4][5] The tissue-to-plasma concentration ratios are often greater than one, suggesting high tissue partitioning and extensive distribution.[4] In rats, the serum protein binding of this compound has been reported to be as high as 92.4%.[8][9]
Factors Influencing Bioavailability
Several factors contribute to the low bioavailability of this compound:
-
Extensive First-Pass Metabolism: This is the most significant factor. This compound undergoes substantial metabolism in the intestinal epithelium and the liver before it can reach systemic circulation.[2][10][11] Phase II conjugation reactions, particularly glucuronidation, are the predominant metabolic pathways.[10][11]
-
Physicochemical Properties: this compound has low aqueous solubility, which can limit its dissolution and subsequent absorption.[2]
-
Efflux Transporters: While not extensively studied for this compound specifically, efflux transporters in the intestinal wall can actively pump absorbed compounds back into the intestinal lumen, thereby reducing net absorption.
Metabolism of this compound
This compound is extensively biotransformed through Phase I and Phase II metabolic reactions, primarily in the liver and intestine.[10]
Phase I Metabolism
Phase I reactions involve the modification of the this compound molecule, primarily through oxidation and reduction. Key Phase I metabolic pathways include:
-
Oxidation: This can occur on the aromatic ring (hydroxylation) or the alkyl side chain.[12][13]
-
Reduction (Hydrogenation): The ketone group in the side chain can be reduced to a hydroxyl group, forming gingerdiols.[13][14]
-
Demethylation: The methoxy group on the aromatic ring can be removed.[14][15][16][17]
The primary enzymes responsible for the oxidative metabolism of this compound are Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C19.[14][15][16][17]
Phase II Metabolism
Phase II metabolism involves the conjugation of this compound and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The main Phase II reactions are:
-
Glucuronidation: This is the major metabolic pathway for this compound.[10][11] The phenolic hydroxyl group is the primary site of glucuronidation, leading to the formation of (S)-[5]-gingerol-4′-O-β-glucuronide.[6][11] The UDP-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B7 are the main contributors to this process in the liver.[18][19] UGT1A8, an intestinal enzyme, also plays a role.[18]
-
Sulfation: Sulfation also occurs, though to a lesser extent than glucuronidation.[6][10] this compound sulfate conjugates are detected in human plasma, particularly at higher doses of ginger extract.[6]
-
Glutathione Conjugation: The formation of glutathione conjugates is another identified metabolic route.[10]
Major Metabolites
The major metabolites of this compound found in vivo include:
-
(S)-[5]-gingerol-4′-O-β-glucuronide
-
This compound sulfate
-
(3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol
-
Vanillic acid
-
Ferulic acid
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its metabolites from studies in humans and rats.
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Healthy Human Subjects Following Oral Administration of Ginger Extract
| Dose of Ginger Extract | Analyte | Cmax (μg/mL) | Tmax (minutes) | AUC (μg·hr/mL) | Elimination Half-life (t½) | Reference |
| 250 mg | This compound Glucuronide | 0.3 ± 0.3 | - | 2.8 ± 2.5 | - | [6] |
| 500 mg | This compound Glucuronide | 0.4 ± 0.23 | - | 5.3 ± 3.0 | - | [6] |
| 2.0 g | This compound Glucuronide | 0.85 ± 0.43 | 65.6 ± 44.4 | 65.6 ± 44.4 | < 2 hours | [1][6][20] |
| 2.0 g | This compound Sulfate | 0.28 ± 0.15 | ~60 | - | 1-3 hours | [7] |
Note: Free this compound is generally not detected in human plasma.[1][6][7]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (μg/mL) | Tmax (minutes) | AUC (μg·hr/mL) | Elimination Half-life (t½) | Reference |
| Oral (Ginger Extract) | 240 mg/kg | 4.23 | 10 | - | 1.77 hours | [4][5] |
| Intravenous (bolus) | 3 mg/kg | - | - | - | 7.23 minutes | [8][9] |
| Oral (pure compound) | 120 mg/kg | 1.90 ± 0.97 | - | 1.33 ± 0.47 | - | [21] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies on this compound bioavailability and metabolism.
Human Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in healthy human volunteers.
-
Study Design: An open-label, dose-escalation, single-dose study.[1][6][20]
-
Subjects: Healthy adult volunteers (N=27), with specific inclusion and exclusion criteria.[1][6][20]
-
Intervention: Oral administration of encapsulated ginger extract standardized to a certain percentage of gingerols, with doses ranging from 100 mg to 2.0 g.[1][3][6][20]
-
Blood Sampling: Venous blood samples collected at predose and at various time points post-dose (e.g., 15, 30, 45, 60, 90, 120 minutes, and up to 72 hours).[1][6][20]
-
Sample Preparation: Plasma is separated by centrifugation. For the analysis of conjugated metabolites, plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the parent compound.[7] For direct analysis of conjugates, a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction is commonly used.[6]
-
Analytical Method: Quantification of this compound and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][22][23]
In Vitro Metabolism using Liver Microsomes
-
Objective: To investigate the Phase I and Phase II metabolism of this compound and identify the enzymes involved.
-
Materials: Pooled human liver microsomes (HLM), recombinant human CYP and UGT enzymes, NADPH regenerating system (for Phase I), and UDPGA (for Phase II).[12][13][24]
-
Incubation: this compound is incubated with the liver microsomes or recombinant enzymes in a buffered solution at 37°C. The reaction is initiated by the addition of the appropriate cofactor (NADPH or UDPGA).[13][24]
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.[13]
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[13]
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations.[24]
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on permeable supports.[25][26]
-
Assay Procedure:
-
Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.[27]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[27]
-
A solution of this compound is added to the apical (A) side (representing the intestinal lumen) or the basolateral (B) side (representing the bloodstream).
-
Samples are collected from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport) at specific time intervals.
-
The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Signaling Pathways and Experimental Workflows
Metabolic Pathways of this compound
The following diagram illustrates the major metabolic pathways of this compound.
Caption: Metabolic pathways of this compound.
Experimental Workflow for Human Pharmacokinetic Study
The following diagram outlines the typical workflow for a human pharmacokinetic study of this compound.
Caption: Human pharmacokinetic study workflow.
Experimental Workflow for In Vitro Metabolism Assay
The following diagram illustrates the workflow for an in vitro metabolism assay using liver microsomes.
Caption: In vitro metabolism assay workflow.
Conclusion
This compound exhibits complex pharmacokinetics characterized by rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability of the parent compound. The primary metabolic pathways are glucuronidation and sulfation, resulting in the circulation of conjugated metabolites. Understanding these ADME properties is crucial for the rational design of novel drug delivery systems and for the interpretation of in vitro and in vivo pharmacological studies. Future research should focus on strategies to enhance the bioavailability of this compound, such as the development of nanoformulations or the co-administration with inhibitors of metabolic enzymes, to unlock its full therapeutic potential.
References
- 1. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of ginger component [6]-shogaol in liver microsomes from mouse, rat, dog, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma pharmacokinetics and tissue distribution of [6]-gingerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of [6]-Gingerol after Intravenous Administration in Rats [jstage.jst.go.jp]
- 9. Pharmacokinetics of [6]-gingerol after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal hydroxylation and glucuronidation of [6]-gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06184H [pubs.rsc.org]
- 17. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Regioselective glucuronidation of gingerols by human liver microsomes and expressed UDP-glucuronosyltransferase enzymes: reaction kinetics and activity correlation analyses for UGT1A9 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pure.psu.edu [pure.psu.edu]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Pharmacokinetics of 10-gingerol and 6-shogaol in the plasma of healthy subjects treated with red ginger (Zingiber officinale var. Rubrum) suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Metabolism of Ginger Component [6]-Shogaol in Liver Microsomes from Mouse, Rat, Dog, Monkey, and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 25. enamine.net [enamine.net]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. researchgate.net [researchgate.net]
Synthesis and isolation of (6)-Gingerol from ginger
An In-depth Technical Guide to the Synthesis and Isolation of (6)-Gingerol from Ginger
Introduction
This compound, a phenolic alkanone, is the most abundant and pharmacologically active pungent compound found in fresh ginger (Zingiber officinale) rhizome.[1][2] It is responsible for the characteristic "hot" sensation of ginger and has been the subject of extensive research due to its wide range of biological activities, including anti-inflammatory, antioxidant, antiemetic, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the biosynthesis, chemical synthesis, and various methods for the isolation and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Biosynthesis of this compound
The biosynthesis of this compound in ginger rhizomes is believed to occur via the phenylpropanoid pathway.[5][6] While the complete pathway has not been fully elucidated, a plausible route starts with L-phenylalanine.[5] Key enzymes thought to be involved include phenylalanine ammonia lyase, polyketide synthases (PKS), O-methyltransferases (OMT), and reductases.[5][7] The rhizome is the primary site for the accumulation of gingerols, which begins at an early stage of development.[8]
Caption: Plausible biosynthetic pathway of this compound.
Isolation and Purification from Ginger Rhizome
The extraction and purification of this compound from ginger rhizomes involve multiple steps, starting from the preparation of the plant material to the final isolation of the pure compound.
Extraction Methodologies
A variety of conventional and non-conventional techniques have been developed for the extraction of this compound. The choice of solvent and extraction method significantly impacts the yield and purity of the final product. Hydroalcoholic solutions and liquid CO2 are considered highly suitable solvents for this purpose.[9] Microwave-assisted extraction is often cited as one of the most efficient methods.[9][10]
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound | Reference |
| Soxhlet Extraction | Ethanol | 78.1 | 8 h | 8.40 mg/g | [10] |
| Soxhlet Extraction | Methanol | 64 | - | 7.3% (w/w) | [10] |
| Microwave-Assisted | 78% Ethanol | - | 31 s | - | [11] |
| Microwave-Assisted | 70% Ethanol | - | 10 min | 9.24 mg/g | [11] |
| Reflux Extraction | Ethanol | 76.9 | 3.4 h | 2.92 mg/g DW | [12] |
| Percolation | 60% Ethanol | 60 | 2 h | 0.48 mg/g | [11] |
| Cold Maceration | Ethanol | Room Temp | Overnight | 33 mg/g (after purification) | [13] |
Note: Yields can vary significantly based on the ginger variety, drying conditions, and specific parameters of the extraction process.
Purification Techniques
Following extraction, the crude extract contains a mixture of compounds, including other gingerols, shogaols, and zingerone.[5] Purification is necessary to isolate this compound. Common methods include column chromatography and high-performance liquid chromatography (HPLC). High-speed counter-current chromatography has been reported to yield the highest purity of this compound.[9][10]
Experimental Protocol: Column Chromatography Purification
-
Preparation of Crude Extract: A crude extract is obtained using one of the methods described above (e.g., ethanol extraction).[13][14]
-
Sample Preparation for Chromatography: The crude extract is dissolved in a suitable solvent like ethyl acetate and mixed with silica gel. The solvent is then evaporated to dryness.[14]
-
Column Packing: A glass column is packed with silica gel (e.g., 60-120 mesh) as the stationary phase.[13][15]
-
Elution: The sample is loaded onto the top of the column. A gradient elution is typically performed using a solvent system such as n-hexane and ethyl acetate or acetone.[14][16] The polarity of the mobile phase is gradually increased to separate the compounds based on their affinity for the stationary phase.
-
Fraction Collection and Analysis: Fractions are collected and analyzed using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.[14]
-
Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.[13][14]
Caption: General workflow for isolation of this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound offers an alternative to extraction from natural sources, allowing for the production of racemic this compound and its analogues. A common and efficient method is the one-pot aldol condensation of zingerone with hexanal.[17][18]
Experimental Protocol: One-Pot Synthesis of Racemic this compound [18]
-
Reaction Setup: To a stirred solution of Zingerone (10 mmol) and potassium tert-butoxide (t-BuOK, 25 mmol) in anhydrous tetrahydrofuran (THF, 100 mL), the reaction vessel is cooled to -78 °C under an inert atmosphere.
-
Aldehyde Addition: Hexanal (12 mmol) is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is allowed to proceed at -78 °C for approximately 1.5 hours. The progress can be monitored by TLC.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, typically by flash chromatography, to obtain racemic this compound.
Caption: One-pot chemical synthesis of this compound.
Characterization and Quantitative Analysis
Table 2: Analytical Methods and Parameters for this compound Analysis
| Method | Column/Plate | Mobile Phase | Detection | Retention Time/Rf | Reference |
| HPLC | TSK-gel ODS-80 Ts | Acetonitrile:1% Acetic Acid (48:52) | UV at 280 nm | - | [20] |
| HPLC | C18 (4.6 × 150 mm) | Methanol:Water (gradient) | UV at 280 nm | ~10.87 min | [24][25] |
| HPTLC | Silica gel 60 F254 | n-hexane:diethyl ether (40:60) | Densitometry | Rf = 0.40 | [19] |
| HPTLC | Silica gel 60 F254 | n-hexane:ethyl acetate (40:60) | Densitometry | Rf = 0.33 | [21][26] |
Spectroscopic Data for this compound Characterization:
-
¹H NMR (CDCl₃): Key signals include those for the aromatic protons (around 6.6-6.8 ppm), the methoxy group (around 3.8 ppm), and the aliphatic chain protons.[17]
-
¹³C NMR (CDCl₃): Characteristic signals include the carbonyl carbon (around 211 ppm), aromatic carbons (110-147 ppm), and the methoxy carbon (around 55.9 ppm).[17][23]
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern, which helps in confirming the structure.[22]
Conclusion
This guide has detailed the primary methodologies for the synthesis and isolation of this compound. Extraction from natural ginger rhizomes, particularly using advanced methods like microwave-assisted extraction followed by chromatographic purification, remains a common and effective approach.[9][10] Chemical synthesis provides a valuable alternative for producing racemic this compound and its analogues for further pharmacological investigation.[17][18] The robust analytical techniques available, such as HPLC and HPTLC, ensure accurate quantification and quality control, which are essential for the development of this compound as a potential therapeutic agent.[20][21]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 3. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gingerol - Wikipedia [en.wikipedia.org]
- 6. Computer aided gene mining for gingerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qascf.com [qascf.com]
- 10. researchgate.net [researchgate.net]
- 11. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 12. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]
- 15. CN101085727A - Method for preparing 6-gingerol and 8-gingerol from ginger - Google Patents [patents.google.com]
- 16. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of 6-gingerol in ginger (Zingiber officinale) using high-performance thin-layer chromatography. | Semantic Scholar [semanticscholar.org]
- 20. Quantitative HPLC method and alternative green solvents for extraction of [6]-gingerol from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 22. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nine New Gingerols from the Rhizoma of Zingiber officinale and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. pubs.aip.org [pubs.aip.org]
- 26. researchgate.net [researchgate.net]
(6)-Gingerol's Inflammatory Signaling Pathways: A Technical Guide
(6)-Gingerol, a principal pungent component of ginger (Zingiber officinale), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in the context of inflammation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades and workflows.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. Emerging evidence also suggests a role for this compound in modulating the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been shown to potently inhibit this pathway. It substantially blocks the phosphorylation of both IκBα and the p65 subunit of NF-κB[1][2]. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby downregulating the expression of NF-κB target genes[1][2].
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory genes.
This compound has been demonstrated to interfere with the MAPK signaling pathway by attenuating the phosphorylation of ERK1/2 and p38 MAPK[1]. This inhibitory effect contributes to the suppression of downstream inflammatory responses.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.
This compound has been shown to suppress the activation of the NLRP3 inflammasome. Studies have demonstrated that this compound administration reduces the levels of NLRP3, ASC, and caspase-1[3]. This leads to a decrease in the secretion of mature IL-1β and IL-18, thereby mitigating the inflammatory response[4].
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. This compound has been found to suppress the phosphorylation of STAT3, a key mediator in TLR4-induced inflammatory responses in macrophages[5]. This suggests that this compound's anti-inflammatory effects may, in part, be mediated through the modulation of this pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers and signaling molecules as reported in the literature.
| Parameter | Cell/Animal Model | Inducer | This compound Concentration | Observed Effect | Reference |
| NF-κB Pathway | |||||
| p-p65 Levels | Mouse Skin | TPA | Topical Application | Substantial Blockade | [1][2] |
| p-IκBα Levels | Mouse Skin | TPA | Topical Application | Substantial Blockade | [1][2] |
| NF-κB DNA Binding | Mouse Skin | TPA | Pretreatment | Decrease | [1] |
| MAPK Pathway | |||||
| p-p38 Levels | Mouse Skin | TPA | Pretreatment | Prevention of Phosphorylation | [1] |
| p-ERK1/2 Levels | Colon Cancer Cells | PMA | Pretreatment | Down-regulation of Phosphorylation | |
| NLRP3 Inflammasome | |||||
| NLRP3 Protein Levels | Rat Lung Tissue | LPS | 20 mg/kg | Reduction | [3] |
| ASC Protein Levels | Rat Lung Tissue | LPS | 20 mg/kg | Reduction | [3] |
| Caspase-1 Protein Levels | Rat Lung Tissue | LPS | 20 mg/kg | Reduction | [3] |
| JAK-STAT Pathway | |||||
| p-STAT3 Levels | Microglia | LPS | Treatment | Potent Suppression | [5][6] |
| Inflammatory Mediator | Cell/Animal Model | Inducer | This compound Concentration | IC50 Value / % Inhibition | Reference |
| Cytokines | |||||
| TNF-α | Murine Peritoneal Macrophages | LPS | Various | Inhibition | |
| IL-6 | Infarct Penumbra | Ischemia | Treatment | Lower Levels (P = 0.0316) | [6] |
| IL-1β | Infarct Penumbra | Ischemia | Treatment | Lower Levels (P = 0.0213) | [6] |
| Enzymes | |||||
| COX-2 Expression | Mouse Skin | TPA | Topical Application | Inhibition | [1] |
| iNOS Expression | Infarct Penumbra | Ischemia | Treatment | Lower Levels (P = 0.0229) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6, IL-1β)
This protocol outlines the general steps for a sandwich ELISA to quantify pro-inflammatory cytokines in cell culture supernatants or biological fluids.
Materials:
-
96-well microplate
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Biotinylated detection antibody specific for the cytokine
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Western Blot for Phosphorylated Signaling Proteins (p-p65, p-IκBα, p-ERK, p-JNK, p-p38)
This protocol describes the detection of phosphorylated forms of key signaling proteins to assess pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the target proteins
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression
This protocol is for quantifying the mRNA expression levels of inflammatory genes.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (containing SYBR Green or probe-based chemistry)
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
References
- 1. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. 6-Gingerol protects against cerebral ischemia/reperfusion injury by inhibiting NLRP3 inflammasome and apoptosis via TRPV1 / FAF1 complex dissociation-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Gingerol attenuates microglia-mediated neuroinflammation and ischemic brain injuries through Akt-mTOR-STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Antioxidant Activity of (6)-Gingerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6)-Gingerol, the most abundant pungent phenolic compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. The guide also includes detailed diagrams of the principal signaling pathway and experimental workflows to facilitate a deeper understanding and replication of key findings.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS. This compound, a major bioactive constituent of ginger, has demonstrated significant antioxidant capabilities in various in vitro models.[1][2] Its antioxidant effects are attributed to its ability to donate electrons to free radicals, thereby forming a stable phenoxyl radical, and to upregulate the expression of endogenous antioxidant enzymes.[1][3] This guide will explore the multifaceted in vitro antioxidant activity of this compound.
Mechanisms of Antioxidant Activity
The antioxidant activity of this compound is multifaceted, involving both direct radical scavenging and indirect cellular mechanisms.
Direct Radical Scavenging
This compound's phenolic structure is key to its ability to directly neutralize free radicals. The primary mechanisms involved are:
-
Hydrogen Atom Transfer (HAT): In non-polar environments, this compound can donate a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it.[4]
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): This mechanism is more prevalent in moderately polar solvents.[4]
-
Sequential Proton Loss–Electron Transfer (SPLET): In polar solvents, the SPLET mechanism becomes more favorable.[4]
The phenolic O-H group is the principal site of reaction with free radicals.[4]
Indirect Antioxidant Effects: Modulation of Cellular Pathways
This compound also exerts its antioxidant effects by modulating key cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
The Nrf2-ARE pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[5][6][7][8]
This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of several critical antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.[1][9]
-
γ-Glutamylcysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][3]
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): These enzymes work in concert to detoxify superoxide radicals and hydrogen peroxide.[1][3]
The activation of the Nrf2 pathway by this compound is believed to be mediated, at least in part, through the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the PI3K/Akt pathway.[6][9]
References
- 1. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 2. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Gingerol ameliorates sepsis-induced liver injury through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Gingerol activates the Nrf2 signaling pathway to alleviate hydrogen peroxide induced oxidative stress on primary chicken embryo hepatocytes [agris.fao.org]
- 9. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
(6)-Gingerol's Interaction with Cellular Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6)-Gingerol, a principal pungent component of fresh ginger (Zingiber officinale), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The therapeutic potential of this compound is largely attributed to its interaction with various cellular receptors and subsequent modulation of intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with key cellular receptors and the downstream molecular consequences, with a focus on quantitative data, experimental methodologies, and signaling pathway visualizations.
Data Presentation: Quantitative Analysis of this compound-Receptor Interactions
The following table summarizes the available quantitative data on the interaction of this compound with various cellular receptors.
| Receptor Target | Interaction Type | Parameter | Value (µM) | Cell/System | Reference(s) |
| TRPV1 | Agonist | EC50 | 0.3 ± 0.01 | HEK293 cells (Calcium Imaging) | [1] |
| EC50 | 2.9 ± 0.3 | mTRPV1 channels (Patch-clamp) | [1] | ||
| 5-HT3 Receptor | Non-competitive Antagonist | IC50 | Not explicitly quantified for this compound alone, but its potency is noted to be less than[2]-shogaol and[3]-gingerol. | N1E-115 cells ([14C]guanidinium influx) | [4] |
| Cholinergic M3 Receptor | Antagonist | - | No quantitative data (IC50/Ki) available. Described as a slight but significant depression of maximal carbachol response at 10 µM. | Guinea pig ileum | [5] |
| COX-1 | Inhibitor | Ki | 3.78 | In silico docking | |
| COX-2 | Inhibitor | Ki | 1.46 | In silico docking |
Core Target Interactions and Signaling Pathways
This compound's biological effects are mediated through its interaction with several key cellular receptors and the subsequent modulation of downstream signaling cascades.
Transient Receptor Potential Vanilloid 1 (TRPV1)
This compound is a known agonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and inflammation.[1] Activation of TRPV1 by this compound leads to an influx of calcium ions, which can trigger various cellular responses.
Serotonin 5-HT3 Receptor
This compound acts as a non-competitive antagonist at the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and gut motility.[4] By inhibiting this receptor, this compound can attenuate serotonin-induced signaling.
Modulation of Inflammatory Signaling Pathways
A significant portion of this compound's therapeutic effects stems from its ability to modulate key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt.
This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes.[6] This inhibition is often mediated through the suppression of IκBα phosphorylation and degradation.
This compound can modulate the activity of MAPK pathways, including ERK and p38, which are involved in cell proliferation, differentiation, and inflammatory responses.[7]
The PI3K/Akt pathway, crucial for cell survival and proliferation, is also a target of this compound. It has been shown to inhibit this pathway in some cancer cells, leading to apoptosis.[3][8]
This compound can activate the LKB1/AMPK pathway, a key regulator of cellular energy homeostasis.[9][10] This activation can lead to beneficial metabolic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the interaction of this compound with cellular receptors and signaling pathways.
Calcium Imaging for TRPV1 Activation
Objective: To measure changes in intracellular calcium concentration in response to this compound in cells expressing TRPV1.
Methodology:
-
Cell Culture: Culture HEK293 cells transiently or stably expressing the TRPV1 channel in DMEM supplemented with 10% FBS and antibiotics.
-
Dye Loading: Plate cells on glass-bottom dishes. Wash cells with a calcium imaging buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4). Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Image Acquisition: Wash cells twice with imaging buffer to remove excess dye. Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system. Acquire baseline fluorescence images.
-
Stimulation: Add this compound at various concentrations to the cells while continuously recording fluorescence images.
-
Data Analysis: Measure the change in fluorescence intensity over time in individual cells. The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the EC50 value by fitting the dose-response curve to a Hill equation.[1]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.
Methodology:
-
Cell Treatment: Culture appropriate cells (e.g., macrophages, cancer cell lines) and treat with this compound at desired concentrations for specific time points. Include appropriate controls (e.g., vehicle control, positive control with a known activator/inhibitor).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8][11]
Conclusion
This compound exhibits a multifaceted interaction with cellular receptors and signaling pathways, providing a molecular basis for its observed pharmacological effects. Its ability to activate TRPV1, inhibit 5-HT3 receptors, and modulate key inflammatory and metabolic pathways like NF-κB, MAPK, PI3K/Akt, and LKB1/AMPK underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the full therapeutic potential of this promising natural compound. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. 6-Gingerol Ameliorates Hepatic Steatosis, Inflammation and Oxidative Stress in High-Fat Diet-Fed Mice through Activating LKB1/AMPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Gingerol attenuates macrophages pyroptosis via the inhibition of MAPK signaling pathways and predicts a good prognosis in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [6]-Gingerol enhances the cisplatin sensitivity of gastric cancer cells through inhibition of proliferation and invasion via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ginger constituents on the gastrointestinal tract: role of cholinergic M3 and serotonergic 5-HT3 and 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Gingerol protects intestinal barrier from ischemia/reperfusion-induced damage via inhibition of p38 MAPK to NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Gingerol Activates PI3K/Akt and Inhibits Apoptosis to Attenuate Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Gingerol Ameliorates Hepatic Steatosis, Inflammation and Oxidative Stress in High-Fat Diet-Fed Mice through Activating LKB1/AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(6)-Gingerol: A Comprehensive Analysis of Structure-Activity Relationships for Drug Development
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction: (6)-Gingerol, the primary pungent constituent of fresh ginger (Zingiber officinale), has garnered significant scientific attention for its diverse pharmacological properties.[1][2][3] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound, offering insights into the molecular features crucial for its biological activities. By systematically dissecting the impact of structural modifications on its efficacy as an anticancer, anti-inflammatory, and antioxidant agent, this document aims to serve as a valuable resource for the rational design of novel therapeutics.
Core Structure of this compound
The chemical structure of this compound, (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one, is characterized by three key pharmacophoric features: a vanillyl group (4-hydroxy-3-methoxyphenyl), a β-hydroxy ketone moiety, and an n-hexyl alkyl chain.[1][4] SAR studies have revealed that modifications to each of these regions can significantly modulate the compound's biological profile.
Anticancer Activity: Structure-Activity Relationship
This compound has demonstrated promising anticancer activities against various cancer cell lines.[4][5] The SAR studies in this area have focused on enhancing cytotoxicity and understanding the underlying mechanisms of action.
Key Structural Modifications and Their Impact:
-
Alkyl Chain Length: The length of the alkyl chain plays a critical role in the anticancer potency of gingerols. Studies have shown that increasing the chain length from this compound to (8)-gingerol and (10)-gingerol can lead to enhanced cytotoxicity in certain cancer cell lines.[6]
-
β-Hydroxy Ketone Moiety: The dehydration of the β-hydroxy ketone group to form an α,β-unsaturated ketone, as seen in (6)-shogaol, generally results in a significant increase in anticancer activity.[1] For instance, (6)-shogaol was found to be more potent than this compound in inhibiting the growth of HCT-116 colon cancer cells.[1] Methylation of the hydroxyl group in this compound to form compound 19, however, did not show a similar increase in efficacy, highlighting the importance of the enone group in the side chain for this bioactivity.[1]
-
Vanillyl Group Modifications:
-
Hydroxyl and Methoxy Groups: The presence of the 4-hydroxyl and 3-methoxy groups on the phenyl ring is important for activity. Demethylation of a (6)-shogaol derivative to create a catechol moiety (compound 18) was suggested to increase HDAC inhibitory activity compared to (6)-shogaol itself.[1]
-
Allyloxy Substitution: Introduction of a 4-allyloxy group in a this compound analog (compound 10) showed higher inhibitory activity against MCF-7 breast cancer cells (IC50 = 21 μM) compared to this compound (IC50 = 30.3 μM).[1]
-
Table 1: SAR of this compound Analogs on Anticancer Activity
| Compound | Structural Modification | Cancer Cell Line | Activity (IC50) | Reference |
| This compound | - | HCT15 | 100 µM | [4] |
| This compound | - | L929 | 102 µM | [4] |
| This compound | - | Raw 264.7 | 102 µM | [4] |
| This compound | - | MCF-7 | 30.3 µM | [1] |
| Compound 10 | 4-allyloxy derivative | MCF-7 | 21 µM | [1] |
| (6)-Shogaol | α,β-unsaturated ketone | HCT-116 | More potent than this compound | [1] |
| Compound 16 | ortho-dimethoxy analog of (6)-shogaol | HCT-116 | IC50 = 1.5 µM | [1] |
| Compound 19 | Methylated hydroxyl of this compound | HCT-116 | IC50 = 76.5 µM | [1] |
| Compound 29 | - | - | HDAC inhibition IC50 = 42 µM | [1] |
| Compound 18 | Demethylated (6)-shogaol derivative | - | HDAC inhibition IC50 = 45 µM | [1] |
Anti-inflammatory Activity: Structure-Activity Relationship
This compound exerts its anti-inflammatory effects through the inhibition of key inflammatory mediators like COX-2 and pro-inflammatory cytokines.[1][7][8]
Key Structural Modifications and Their Impact:
-
α,β-Unsaturated Ketone: Similar to its effect on anticancer activity, the presence of an α,β-unsaturated ketone in (6)-shogaol leads to more potent anti-inflammatory properties compared to this compound.[9]
-
Aromatic Ring Substitution: A free hydroxyl group at the C3 or C4 position of the aromatic ring is crucial for potent COX-2 inhibition.[1] Analogs with a hydroxyl group at C2 or with methoxy substituents at both C3 and C4 showed significantly reduced activity.[1]
-
Alkyl Chain Length: The length of the alkyl chain also influences anti-inflammatory activity, with (10)-gingerol being the most potent among the gingerols studied.[9]
Table 2: SAR of this compound Analogs on Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | Structural Modification | Cell Line | Activity (IC50) | Reference |
| This compound | - | A549 | > 50 µM | [1] |
| Compound 56 | - | A549 | 1.4 µM | [1] |
| (6)-Shogaol (17) | α,β-unsaturated ketone | A549 | - | [1] |
| Compound 58 | - | A549 | - | [1] |
| Compound 47 | - | A549 | - | [1] |
| 8-Paradol (21) | - | A549 | - | [1] |
| 10-Gingerol (57) | Longer alkyl chain | A549 | - | [1] |
| Compound 49 | - | A549 | 5.5 µM | [1] |
Antioxidant Activity: Structure-Activity Relationship
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[9][10][11]
Key Structural Modifications and Their Impact:
-
α,β-Unsaturated Ketone: (6)-Shogaol consistently demonstrates superior antioxidant activity compared to this compound across various assays, which is attributed to the presence of the α,β-unsaturated ketone moiety.[9]
-
Alkyl Chain Length: An increase in the alkyl chain length from this compound to (10)-gingerol correlates with enhanced free radical scavenging activity.[9]
-
Side Chain Unsaturation: The presence of a C4–C5 double bond in shogaols appears to enhance DPPH scavenging activity, while dehydrogingerols and dehydroshogaols are less effective.[10]
Table 3: SAR of this compound Analogs on Antioxidant Activity (Free Radical Scavenging)
| Compound | Activity | DPPH Radical (IC50) | Superoxide Radical (IC50) | Hydroxyl Radical (IC50) | Reference |
| This compound | Scavenging | 26.3 µM | 4.05 µM | 4.62 µM | [9] |
| (8)-Gingerol | Scavenging | 19.47 µM | 2.5 µM | 1.97 µM | [9] |
| (10)-Gingerol | Scavenging | 10.47 µM | 1.68 µM | 1.35 µM | [9] |
| (6)-Shogaol | Scavenging | 8.05 µM | 0.85 µM | 0.72 µM | [9] |
Signaling Pathways Modulated by this compound
This compound and its analogs exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[12] It can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[12] Furthermore, this compound can suppress the activation of p38 MAP kinase, which is upstream of NF-κB and plays a role in COX-2 expression.[12]
Caption: this compound inhibits the TPA-induced NF-κB signaling pathway.
Anticancer Signaling Pathways
The anticancer effects of this compound are mediated through multiple pathways, including the induction of apoptosis and cell cycle arrest. In breast cancer cells, this compound has been shown to inhibit the EGFR/Src/STAT3 pathway, leading to the upregulation of p53.[5] This, in turn, modulates the expression of BAX and BCL-2, key regulators of mitochondrial apoptosis.[5] In non-small cell lung cancer cells, this compound was found to inhibit the EGFR/JAK2/STAT5b pathway.[13]
Caption: Anticancer signaling pathway of this compound in breast cancer cells.
In colorectal cancer cells, this compound induces G1 cell cycle arrest and apoptosis by suppressing cyclin D1 expression and activating NAG-1 expression through the PKCε and GSK-3β dependent pathway.[14]
Caption: this compound's effect on cell cycle and apoptosis in colorectal cancer.
Antioxidant Signaling Pathway
This compound can modulate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][10] Activation of Nrf2 leads to the transcription of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative stress.
Caption: Modulation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the biological activities of this compound and its analogs.
Anticancer Activity
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity: [15][16]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
COX-2 Inhibition Assay: [1]
-
Cell Culture: A suitable cell line known to express COX-2, such as A549 human lung carcinoma cells, is used.
-
Compound Pre-incubation: Cells are pre-incubated with various concentrations of the test compounds for a specific duration.
-
Induction of COX-2 Expression: COX-2 expression is induced by treating the cells with an inflammatory stimulus, such as interleukin-1β (IL-1β).
-
Measurement of Prostaglandin E2 (PGE2) Production: The concentration of PGE2, a major product of the COX-2 enzyme, in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the test compounds on COX-2 activity is determined by the reduction in PGE2 production compared to the stimulated, untreated control. IC50 values are calculated.
Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [9][11][17]
-
Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. Test compounds are also dissolved in the same solvent at various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution in a test tube or a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a certain period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer or a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.
Conclusion
The structure-activity relationship studies of this compound have provided invaluable insights for the development of novel therapeutic agents. Key structural modifications, such as the introduction of an α,β-unsaturated ketone moiety, alteration of the alkyl chain length, and substitution on the vanillyl group, have been shown to significantly influence its anticancer, anti-inflammatory, and antioxidant activities. The elucidation of the signaling pathways modulated by these compounds further enhances our understanding of their mechanisms of action. This comprehensive guide, by integrating SAR data, mechanistic insights, and experimental protocols, serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this compound and its derivatives in modern drug discovery.
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H26O4 | CID 442793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Natural Product 6-Gingerol Inhibits Inflammation-Associated Osteoclast Differentiation via Reduction of Prostaglandin E2 Levels [mdpi.com]
- 8. Analgesic and anti-inflammatory activities of [6]-gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Effects of 6-Gingerol through Downregulating Iron Transport and PD-L1 Expression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Mechanisms Are Involved in 6-Gingerol-Induced Cell Growth Arrest and Apoptosis in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
(6)-Gingerol: A Comprehensive Technical Guide on its Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6)-Gingerol, chemically known as (S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-decanone, is the most abundant pungent and pharmacologically active compound in fresh ginger (Zingiber officinale) rhizome.[1][2] It is a phenolic compound that has garnered significant attention from the scientific community for its wide array of therapeutic properties, including anti-inflammatory, antioxidant, anti-emetic, and anticancer activities.[2][3] As interest in this compound as a potential therapeutic agent grows, a thorough understanding of its toxicology and safety profile is paramount for its translation into clinical practice and drug development.
This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound, synthesizing data from non-clinical in vitro and in vivo studies, as well as human clinical trials. It is designed to be a critical resource for researchers, scientists, and professionals involved in drug development.
Pharmacokinetics and Metabolism
The toxicological profile of any compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME). In humans, this compound is absorbed after oral administration and is rapidly metabolized, primarily into glucuronide and sulfate conjugates.[4][5] Studies in rats have shown that after oral administration, this compound is distributed to various organs, including the lungs, brain, heart, liver, and kidneys, with the highest concentration found in the gastrointestinal tract.[6] The rapid metabolism and clearance may contribute to its generally low toxicity at typical dietary doses.[5]
Non-Clinical Toxicology
Acute Toxicity
Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric from these studies. For this compound, LD50 values have been established in rodent models, indicating toxicity at high doses.
Table 1: Acute Toxicity of this compound in Animal Models
| Animal Model | Route of Administration | LD50 Value | Reference |
|---|---|---|---|
| Mouse | Oral (orl) | 250 mg/kg | [7][8] |
| Mouse | Intraperitoneal (ipr) | 58.1 mg/kg | [7] |
| Mouse | Intravenous (ivn) | 25.5 mg/kg | [7] |
| Rat | Intraperitoneal (ipr) | 50 mg/kg (TDLO) |[8] |
TDLO (Lowest Published Toxic Dose)
Sub-acute and Chronic Toxicity
Repeated dose toxicity studies provide insights into the effects of long-term exposure. Studies on ginger extracts, which are rich in this compound, have been conducted. A 35-day study in Sprague-Dawley rats with powdered Japanese ginger (containing 9065.87 ppm of 6-gingerol) administered by gavage at doses up to 2000 mg/kg/day showed no significant signs of toxicity.[9] No mortality or changes in behavior, growth, food, and water consumption were observed.[9][10]
Another study evaluated a ginger extract over 28 days in rats at doses of 100, 500, and 1000 mg/kg daily. The results indicated no observable toxic effects, leading to a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day for rats in this study.[11]
Table 2: Sub-acute Toxicity of Ginger Extracts Rich in this compound
| Study Duration | Animal Model | Doses Administered | Key Findings | NOAEL | Reference |
|---|---|---|---|---|---|
| 35 Days | Sprague-Dawley Rats | 500, 1000, 2000 mg/kg/day | No mortality, no changes in behavior or growth. | >2000 mg/kg/day | [9] |
| 28 Days | Rats | 100, 500, 1000 mg/kg/day | No observable toxic effects; normal hematology, biochemistry, and histopathology. | 1000 mg/kg/day |[11] |
Genotoxicity and Mutagenicity
The genotoxicity of this compound presents a complex picture with some conflicting reports.
-
Mutagenic Potential: An early study reported that this compound was a potent mutagen in Escherichia coli.[12] A later study using human hepatoma G2 (HepG2) cells showed that this compound at high concentrations (20-80 µM) caused DNA strand breaks and chromosome damage, as indicated by the comet assay and increased micronuclei frequencies.[13][14] This genotoxicity was likely induced by oxidative stress.[13]
-
Anti-mutagenic and Chemopreventive Properties: In contrast, numerous studies highlight the anti-mutagenic and anticarcinogenic properties of this compound. It has been shown to be an effective scavenger of chemical carcinogens.[1][15] It can also suppress tumor promotion and progression through various signaling pathways.[1] For instance, it has been found to inhibit phorbol ester-induced skin tumor promotion in mice.[16]
This dual role suggests that the effects of this compound may be dose-dependent and cell-type specific.
Carcinogenicity
There is no evidence to classify this compound as a carcinogen.[17] On the contrary, it has been extensively studied for its chemopreventive and therapeutic potential against various cancers, including those of the skin, colon, breast, and pancreas.[1][4][5] this compound exerts its anticancer effects by modulating multiple signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis.[2][18] For example, it can inhibit the ERK/NF-κB/Snail signal transduction pathway in pancreatic cancer cells.[1]
References
- 1. Protective Effects of [6]-Gingerol Against Chemical Carcinogens: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 3. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Gingerol: Bioactivities & Hepatoprotection_Chemicalbook [chemicalbook.com]
- 7. Chemical 6-GINGEROL | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A 35-day gavage safety assessment of ginger in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cot.food.gov.uk [cot.food.gov.uk]
- 11. ijpsr.com [ijpsr.com]
- 12. Mutagen and anti-mutagen in ginger, Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxic effect of 6-gingerol on human hepatoma G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Gingerol | CAS:23513-14-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Protective Effects of [6]-Gingerol Against Chemical Carcinogens: Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of [6]-gingerol, a major pungent principle of ginger, on phorbol ester-induced inflammation, epidermal ornithine decarboxylase activity and skin tumor promotion in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemos.de [chemos.de]
- 18. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (6)-Gingerol in Ginger (Zingiber officinale) Samples Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6)-Gingerol is the most abundant and pharmacologically active phenolic compound found in fresh ginger rhizome (Zingiber officinale)[1]. It is responsible for the characteristic pungent taste of ginger and possesses a wide range of therapeutic properties, including anti-inflammatory, antioxidant, anti-cancer, and analgesic effects[1]. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of herbal extracts, and the development of pharmaceutical and nutraceutical products. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust analytical technique widely employed for this purpose[2][3]. This document provides a detailed protocol for the quantification of this compound using a validated reverse-phase HPLC (RP-HPLC) method.
Principle of the Method
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The sample extract is injected into the HPLC system, where it travels through a C18 column. A mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and water, is pumped through the column. This compound, being a relatively nonpolar compound, interacts with the nonpolar stationary phase of the C18 column. By optimizing the mobile phase composition, this compound is separated from other components in the extract. A UV detector set at a specific wavelength (e.g., 280 nm) measures the absorbance of the compound as it elutes from the column. The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known concentrations of a this compound standard.
Experimental Protocols
3.1. Materials and Reagents
-
Standard: this compound (≥95% purity)[4]
-
Solvents: HPLC-grade methanol, acetonitrile, and water[1]
-
Apparatus:
3.2. Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask[6]. This produces a stock solution of 1 mg/mL (or 1000 µg/mL). Store the stock solution at 4°C[1].
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards. A typical concentration range for the calibration curve is 1 µg/mL to 1000 µg/mL[1][8][9]. For example, create standards with concentrations of 1, 5, 10, 25, 50, 100, 500, and 750 µg/mL[1].
3.3. Sample Preparation (from Ginger Rhizome)
-
Drying and Grinding: Dry fresh ginger rhizome samples (e.g., using a convection oven) and grind them into a fine powder.
-
Extraction: Accurately weigh about 5 g of the dried ginger powder and place it into a flask. Add 100 mL of methanol and extract using an ultrasonic bath or by refluxing for 1 hour[4]. The process can be repeated to ensure complete extraction[4].
-
Filtration and Concentration: Filter the extract through Whatman filter paper. Combine the filtrates and, if necessary, concentrate the solution using a rotary evaporator at 40°C[1][4].
-
Final Preparation: Transfer the concentrated extract to a volumetric flask (e.g., 25 mL) and adjust the volume with methanol[4]. Before injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.4. HPLC Chromatographic Conditions The following table summarizes typical HPLC conditions. Method 1 is detailed below as the primary protocol.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3[1][8][9] | TSK-gel ODS-80 Ts (5 µm, 4.6 x 250 mm)[5] | C18 (5µ Luna, 150 x 4.6mm)[7] |
| Mobile Phase | Isocratic: Methanol:Water (90:10, v/v)[1][8][9] | Isocratic: Acetonitrile:1% Acetic Acid (48:52, v/v)[5] | Gradient: Acetonitrile and Water[7] |
| Flow Rate | 1.0 mL/min[1][5][7] | 1.0 mL/min[5] | 1.0 mL/min[7] |
| Detection λ | 280 nm[5] or 282 nm[7] | 280 nm[5] | 282 nm[7] |
| Injection Vol. | 10 µL or 20 µL[2][10] | Not Specified | Not Specified |
| Temperature | Ambient or 30°C[5] | 30°C[5] | Not Specified |
| Retention Time | ~3.8 min[1] | Not Specified | ~10.8 min[3] |
3.5. Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. A linear relationship should be observed (R² > 0.99)[2][11].
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Data Presentation
Table 1: Summary of Method Validation Parameters from Literature
| Parameter | Reported Value | Source |
|---|---|---|
| Linearity Range | 1 - 1000 µg/mL | [1][8][9] |
| 20 - 60 µg/mL | [7] | |
| 10 - 250 µg/mL | [12] | |
| Correlation (R²) | > 0.99 | [2][12] |
| 1.0000 | [5] | |
| LOD | 0.489 µg/mL | [1][8][9] |
| 0.48 µg/mL | [5] | |
| 0.8567 µg/mL | [7] | |
| LOQ | 1.482 µg/mL | [1][8][9] |
| 0.80 µg/mL | [5] | |
| 2.8555 µg/mL | [7] | |
| Accuracy (Recovery) | 97.8% | [1][8][9] |
| 96.7 - 103.2% | [5] | |
| 91.57 - 102.36% | [7] | |
| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) | [5] |
| | 0.47 - 1.55% |[12] |
Table 2: Reported this compound Content in Various Ginger Samples
| Sample Type / Part | Extraction Solvent | This compound Content | Source |
|---|---|---|---|
| In vitro multiple shoots (Red light) | Methanol | 191.07±1.25 µ g/culture | [1][9] |
| Dried Ginger (Rajasthan cultivar) | Not Specified | 0.208% | [11] |
| Dried Ginger (Udaipur cultivar) | Not Specified | 0.117% | [11] |
| Z. officinale root extract | Methanol | 17.09 mg/g extract | [13] |
| Ginger Powder B | Methanol | 15.92 mg/g extract | [13] |
| Soil-Based Ginger Extract | 95% Ethanol | 1.012% | [6] |
| Hydroponic Ginger Extract | 95% Ethanol | 0.75% | [6] |
| Ginger Rhizome Extract | Ethanol | 1.03 mg/g | [14] |
| Ginger Leaves Extract | Ethanol | 4.9 mg/g | [14] |
| Ginger Flower Extract | Ethanol | 2.87 mg/g |[14] |
Visualizations
Caption: Experimental workflow for the quantification of this compound using HPLC.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and reliable for the routine quantification of this compound in various samples, including raw ginger, extracts, and finished products[1][5][12]. The provided protocol, along with the summarized data on chromatographic conditions and method validation, serves as a comprehensive guide for researchers and quality control analysts. Adherence to this methodology will ensure consistent and reproducible results, which are essential for research, development, and regulatory compliance in the pharmaceutical and food industries.
References
- 1. impactfactor.org [impactfactor.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. scispace.com [scispace.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Quantitative HPLC method and alternative green solvents for extraction of [6]-gingerol from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 7. zenodo.org [zenodo.org]
- 8. [PDF] A Simple HPLC Method for the Analysis of [ 6 ]-Gingerol Produced by Multiple Shoot Culture of Ginger ( Zingiber officinale ) | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. utm.mx [utm.mx]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
Application Notes and Protocols for (6)-Gingerol Extraction from Zingiber officinale
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6)-Gingerol is the most abundant and pharmacologically active pungent compound found in fresh ginger (Zingiber officinale) rhizome.[1][2][3] It is renowned for a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[4] The efficient extraction of this compound is a critical step for its application in the pharmaceutical, nutraceutical, and food industries.[1][5] This document provides detailed application notes and protocols for various conventional and modern methods for extracting this compound from ginger rhizomes.
Factors Influencing Extraction Efficiency
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the physical state of the ginger material.[5] Modern techniques such as microwave-assisted and ultrasound-assisted extraction can enhance efficiency by improving mass and heat transfer.[5]
Comparative Data of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques.
Table 1: Comparison of this compound Yield from Various Extraction Methods
| Extraction Method | Solvent | Key Parameters | This compound Yield | Reference |
| Maceration | 95% Ethanol | Not specified | Not specified, but a thick paste was obtained | [6][7] |
| Soxhlet Extraction | Methanol | 64°C | 7.3% (w/w) | [5] |
| Soxhlet Extraction | Ethanol | 78.1°C, 8 hours, 4:1 solvent-to-solid ratio | 8.40 mg/g | [5] |
| Ultrasound-Assisted Extraction (UAE) | 100% Ethanol | 60°C, 10 min, 51.8% amplitude, 0.458 s⁻¹ cycle, 0.302g:20mL ratio | Optimized for gingerols and shogaols | [4] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 100W, 40 kHz, 20 min, room temperature | Not specified, but average extract yield was 7.55% | [8] |
| Microwave-Assisted Extraction (MAE) | 78% Ethanol | 528 W, 31 s, 26 mL/g liquid-to-solid ratio | 15.3 ± 0.85 mg/g | [2][5][9] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 180 W, 10 min | 30.0% of 6-gingerol obtained | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 15 MPa, 35°C | 20.6% | [5][10] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 250 bar, 50°C, 8 ft³/h, 360 min | 254.71 ± 33.79 mg/g extract | [11] |
| Pressurized Liquid Extraction (PLE) | 70% Bioethanol | 1500 psi, 100°C, 20 min | 14.106 ± 0.34 mg/g | [5] |
Table 2: Purity of this compound from Different Purification Techniques
| Purification Method | Starting Material | Mobile Phase / Solvent System | This compound Purity | Reference |
| Semi-preparative HPLC | Methanolic ginger extract | Not specified | 98.3% | [1] |
| Semi-preparative HPLC | C18 column | Methanol/H₂O (75:25, v/v) | 94.4% | [1][5] |
| High-Speed Counter-Current Chromatography (HSCCC) | Ginger oleoresin | n-hexane/ethyl acetate/methanol/water (10/2/5/7, v/v/v/v) | 99.6% | [5][12] |
| High-Speed Counter-Current Chromatography (HSCCC) | Not specified | Different two-phase solvent systems | 98.6% | [5][12] |
| Silica Gel Column Chromatography | SFE-CO₂ purified ginger extract | n-hexane and diethyl ether | 75.9% (6-gingerol content) | [5] |
| Preparative HPLC | Relatively pure 6-gingerol | Methanol/Water (60:40) | 98.5% - 98.8% | [13] |
Experimental Workflow and Influencing Factors
The general workflow for this compound extraction and the key parameters influencing the efficiency of different extraction methods are illustrated in the diagrams below.
Detailed Experimental Protocols
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[5]
Protocol:
-
Sample Preparation: Weigh 10 g of finely powdered dried ginger rhizome.
-
Extraction: Place the ginger powder in a sealed container and add 100 mL of 95% ethanol.[7]
-
Incubation: Store the container at room temperature for 3-7 days with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[6]
-
Storage: Store the crude extract in a sealed, light-protected container at 4°C.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency than maceration due to the repeated washing of the solid material with fresh, hot solvent.[5]
Protocol:
-
Sample Preparation: Place 10 g of dried and powdered ginger rhizome into a thimble.
-
Apparatus Setup: Set up the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of methanol.[5]
-
Extraction: Heat the flask to the boiling point of the solvent (approximately 65°C for methanol). Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm becomes colorless.[5]
-
Solvent Evaporation: After extraction, remove the thimble and evaporate the solvent from the extract in the round-bottom flask using a rotary evaporator.
-
Drying and Storage: Dry the resulting crude extract in a vacuum oven to remove any residual solvent and store it in a sealed container at 4°C.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, thereby enhancing the release of bioactive compounds.[8]
Protocol:
-
Sample Preparation: Mix 5 g of red ginger rhizome powder with 50 mL of methanol in a beaker.[8]
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the ultrasonic power to 100 W and the frequency to 40 kHz.[8]
-
Extraction: Perform the extraction for 20 minutes at room temperature.[8]
-
Filtration: Filter the mixture through filter paper to separate the extract.[8]
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator.[8]
-
Storage: Store the concentrated extract in a tightly closed bottle at 4°C.[8]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the sample, leading to a rapid increase in temperature and pressure within the plant cells. This causes the cell walls to rupture and release the target compounds into the solvent.[5]
Protocol:
-
Sample Preparation: Accurately weigh 2 g of powdered freeze-dried fresh ginger and place it into a 250 mL quartz tube.[14]
-
Solvent Addition: Add 50 mL of 70% ethanol to the tube.[14]
-
Microwave Irradiation: Place the tube in a microwave extractor with a frequency of 2450 MHz. Set the microwave power to 180 W and the extraction time to 10 minutes.[14]
-
Cooling and Filtration: After extraction, cool the sample and filter it through Whatman No. 1 filter paper.[14]
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
Storage: Store the extract in a sealed vial at 4°C until further analysis.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids have properties of both liquids and gases, allowing for efficient penetration into the plant material and effective dissolution of the target compounds.[5]
Protocol:
-
Sample Preparation: Load approximately 50 g of dried and ground ginger powder into the extraction vessel of the SFE system.
-
System Setup: Set the extraction parameters. Optimal conditions for high 6-gingerol content have been reported at a pressure of 15 MPa and a temperature of 35°C.[5][10]
-
Extraction: Pump supercritical CO₂ through the extraction vessel at a constant flow rate.
-
Separation: The extract-laden supercritical fluid then flows into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collection and Storage: Collect the oleoresin extract from the separator and store it in an airtight container, protected from light, at a low temperature.
Conclusion
The choice of extraction method for this compound depends on various factors, including the desired yield and purity, available equipment, cost, and environmental considerations. Conventional methods like maceration and Soxhlet extraction are simple and require basic laboratory equipment but are often time-consuming and may use large volumes of organic solvents.[6] Modern techniques such as UAE, MAE, and SFE offer significant advantages, including shorter extraction times, reduced solvent consumption, and higher extraction yields.[2][5] For obtaining high-purity this compound for pharmaceutical applications, a subsequent purification step using chromatographic techniques is generally necessary.[1][5]
References
- 1. qascf.com [qascf.com]
- 2. Optimized microwave-assisted extraction of 6-gingerol from Zingiber officinale Roscoeand evaluation of antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. qascf.com [qascf.com]
- 6. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. eprints.uad.ac.id [eprints.uad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]
- 14. Comparing the effects of microwave radiation on 6-gingerol and 6-shogaol from ginger rhizomes (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (6)-Gingerol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (6)-Gingerol as a standard in chromatographic analysis. The information is intended to guide researchers, scientists, and drug development professionals in establishing accurate and reliable analytical methods for the quantification of this compound in various samples, including raw materials, finished products, and biological matrices.
Introduction
This compound is a major pungent and pharmacologically active compound found in fresh ginger (Zingiber officinale).[1][2][3] Its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, have led to its increasing interest as a therapeutic agent and a key marker for the quality control of ginger-containing products.[1][3][4] Accurate and precise quantification of this compound is crucial for the standardization of herbal products, pharmacokinetic studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques for this purpose.[5][6]
Physicochemical Properties and Standard Solution Stability
This compound is a phenolic compound that is thermally labile and can undergo dehydration to form the corresponding shogaols.[7][8] This transformation is influenced by temperature and pH.[7][9]
-
Stability in Aqueous Solutions: The stability of this compound is pH-dependent, with the greatest stability observed at pH 4.[7][8] At higher temperatures and acidic conditions (pH 1), the degradation to (6)-shogaol is more rapid.[7][8][9] In simulated gastric fluid (pH 1), this compound undergoes a reversible dehydration to (6)-shogaol, reaching equilibrium in approximately 200 hours at 37°C.[9] In simulated intestinal fluid (pH 7.4), the interconversion is insignificant.[9]
-
Storage of Standard Solutions: Stock solutions of this compound prepared in methanol are typically stored at 4°C until use.[3] It is recommended to prepare fresh working standards for each analysis to ensure accuracy.
Chromatographic Methods for this compound Analysis
HPLC is a widely used method for the quantification of this compound due to its high resolution and sensitivity.[2][5][6][10]
Experimental Protocol: HPLC Analysis of this compound
1. Instrumentation:
- HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
- Column: A reversed-phase C18 column is commonly used (e.g., 150 x 4.6 mm, 5 µm particle size).[2][11]
- Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.[2][10] An alternative mobile phase is methanol and water.[11][12] The addition of a small amount of acid, such as 1% acetic acid, can improve peak shape.[10]
- Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[2][10]
- Column Temperature: 30°C.[10]
- Detection: UV detection at 280 nm or 282 nm.[2][10][12]
- Injection Volume: 20 µL.[13]
3. Standard Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[14]
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1 to 100 µg/mL).[3]
4. Sample Preparation:
- Ginger Extract: Weigh about 5 g of dried ginger, extract with methanol (e.g., 100 mL) using reflux or ultrasonication, filter, and concentrate the filtrate.[5]
- Dietary Supplements/Teas/Creams: Weigh a suitable amount of the product and extract with methanol.[5] The extraction may involve heating or sonication to ensure complete extraction.
- Filter the final extract through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
- Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC.
Quantitative Data for HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20-60 µg/mL[2] | 1-1000 µg/mL[3] | 2-1000 ng/mL[15] |
| Correlation Coefficient (R²) | 0.9994[2] | >0.999[11] | Not Specified |
| LOD | 0.8567 µg/mL[2] | 0.489 µg/mL[3] | 0.921 ng/mL[15] |
| LOQ | 2.8555 µg/mL[2] | 1.482 µg/mL[3] | 2.951 ng/mL[15] |
| Accuracy (Recovery) | 91.57-102.36%[2] | 97.8%[3] | Not Specified |
| Precision (RSD) | 3.43%[2] | Not Specified | Satisfactory[15] |
HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound.[5]
Experimental Protocol: HPTLC Analysis of this compound
1. Instrumentation:
- HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
2. Chromatographic Conditions:
- Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[5]
- Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 40:60 v/v).[5]
- Application: Apply standards and samples as bands.
- Development: Develop the plate in a saturated chamber.
- Detection: Densitometric scanning at a suitable wavelength.
3. Standard and Sample Preparation:
- Follow similar procedures as described for HPLC.
4. Data Analysis:
- Scan the developed plate and record the peak areas.
- Construct a calibration curve and quantify the this compound in samples.
Quantitative Data for HPTLC Method
| Parameter | Value |
| Linearity Range | 50-1000 ng/spot[5] |
| Correlation Coefficient (R²) | 0.995[5] |
| Rf Value | 0.33 ± 0.04[5] |
GC-MS is less commonly used for this compound analysis due to the thermal degradation of gingerols.[16] However, with appropriate derivatization or carefully controlled injection parameters, it can be employed.
Experimental Protocol: GC-MS Analysis of this compound
1. Instrumentation:
- GC-MS system with a suitable capillary column.
2. Chromatographic Conditions:
- Column: A low-polarity column (e.g., SH-Rxi-5Sil MS).[17]
- Injector Temperature: 250°C (splitless mode).[17]
- Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 200°C at 100°C/min, then to 280°C at 50°C/min and hold for 9 minutes.[17]
- Carrier Gas: Helium.
- MS Parameters: Ion source temperature at 200°C and interface temperature at 280°C.[17] Scan range of m/z 400-700.[17]
3. Standard and Sample Preparation:
- Extraction with a suitable solvent like methanol.[17] Derivatization may be necessary to improve volatility and thermal stability.
4. Data Analysis:
- Identify this compound based on its retention time and mass spectrum.
- Quantification can be performed using an internal standard and a calibration curve.
Signaling Pathways Involving this compound
This compound has been shown to modulate various signaling pathways, contributing to its anti-cancer and anti-inflammatory properties.
AKT–GSK 3β–Cyclin D1 Pathway
This compound can induce G1-phase cell-cycle arrest in renal cell carcinoma by inhibiting the AKT–GSK 3β–cyclin D1 signaling pathway.[18] This leads to a decrease in cell proliferation.[18]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. zenodo.org [zenodo.org]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. scispace.com [scispace.com]
- 7. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative HPLC method and alternative green solvents for extraction of [6]-gingerol from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lawdata.com.tw [lawdata.com.tw]
- 12. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jurnal.farmasi.umi.ac.id [jurnal.farmasi.umi.ac.id]
- 18. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
(6)-Gingerol: A Potent Inducer of Apoptosis in Cancer Cell Lines
Application Notes and Protocols for Researchers
Abstract
(6)-Gingerol, a major pungent phenolic compound found in fresh ginger (Zingiber officinale), has garnered significant attention for its potential as a chemotherapeutic agent. Extensive research has demonstrated its ability to induce apoptosis, inhibit proliferation, and arrest the cell cycle in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action of this compound, detailed protocols for its use in cell culture, and a summary of its effects on different cancer cell types. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural compounds have emerged as a promising source of anticancer agents due to their potential for high efficacy and low toxicity. This compound has been identified as one such compound, exhibiting a range of anticancer properties. It has been shown to modulate multiple signaling pathways, leading to programmed cell death (apoptosis) in cancer cells while often sparing normal cells.[1][2] This document outlines the key signaling pathways affected by this compound and provides standardized protocols for investigating its apoptotic effects in a laboratory setting.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic and apoptotic effects of this compound are dose- and time-dependent and vary across different cancer cell lines. The following tables summarize the quantitative data from multiple studies.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | ~200 | [3] |
| MCF-7 | Breast Cancer | 48 | ~200 | [3] |
| ACHN | Renal Cell Carcinoma | 72 | 27.41 | [4] |
| 786-O | Renal Cell Carcinoma | 72 | 31.05 | [4] |
| 769-P | Renal Cell Carcinoma | 72 | 30.48 | [4] |
| HCT-116 | Colorectal Cancer | 72 | >200 | [5] |
| SW-480 | Colon Cancer | 72 | ~150 | [1] |
| HCT15 | Colon Cancer | 24 | 100 | [6] |
| HepG2 | Liver Cancer | 48 | ~400-500 | [7] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | % of Apoptotic Cells (Annexin V+) | Cell Cycle Arrest Phase | Reference |
| M059K | Glioblastoma | 100 | 48 | Significant Increase | G1 | [8] |
| U251 | Glioblastoma | 100 | 48 | Significant Increase | G1 | [8] |
| MDA-MB-231 | Breast Cancer | 200 | 48 | Significant Increase | G0/G1 | [3] |
| MCF-7 | Breast Cancer | 200 | 48 | Significant Increase | G0/G1 | [3] |
| HCT-116 | Colorectal Cancer | 200 | 72 | Not Specified | G1 | [5] |
| SW-480 | Colon Cancer | 300 | 16 | ~25-fold increase | Not Specified | [1] |
| ACHN | Renal Cell Carcinoma | 50 | 48 | Not Specified | G1 | [4] |
| 786-O | Renal Cell Carcinoma | 50 | 48 | Not Specified | G1 | [4] |
| 769-P | Renal Cell Carcinoma | 50 | 48 | Not Specified | G1 | [4] |
| BxPC-3 | Pancreatic Cancer | 400 | 72 | Not Specified | G1 | [9] |
| HPAC | Pancreatic Cancer | 400 | 72 | Not Specified | G1 | [9] |
Signaling Pathways Modulated by this compound
This compound induces apoptosis through the modulation of several key signaling pathways. A primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] This increase in ROS can lead to DNA damage and activation of the p53 tumor suppressor protein.[3] Activated p53 can then trigger the intrinsic (mitochondrial) apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3][8]
Furthermore, this compound has been shown to inhibit pro-survival signaling pathways, including the EGFR/RAS/RAF/MEK/ERK and PI3K/AKT pathways.[8] By downregulating these pathways, this compound can suppress cell proliferation and promote apoptosis. The compound also influences cell cycle progression by downregulating cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors like p21 and p27, leading to cell cycle arrest, typically at the G1 phase.[3][4][5][8]
References
- 1. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Mechanisms Are Involved in 6-Gingerol-Induced Cell Growth Arrest and Apoptosis in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [6]-Gingerol Induces Cell Cycle Arrest and Cell Death of Mutant p53-expressing Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6)-Gingerol Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of (6)-Gingerol in various animal models, focusing on metabolic and inflammatory diseases. The included methodologies for disease induction and endpoint analysis, along with summaries of treatment parameters, are intended to facilitate the design and execution of preclinical research.
Data Presentation: this compound Treatment Parameters
The following tables summarize quantitative data from studies utilizing this compound in rodent models, providing a comparative overview of dosages, administration routes, and treatment durations.
Table 1: this compound Dosage and Administration in a Non-Alcoholic Fatty Liver Disease (NAFLD) Rat Model
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Male Sprague-Dawley Rats | High-Fat High-Fructose (HFHF) diet for 8 weeks | 50, 100, and 200 mg/kg/day | Oral Gavage | 8 weeks | Ameliorated hepatic steatosis, inflammation, and ER stress. | [1] |
Table 2: this compound Dosage and Administration in a Prediabetic Mouse Model
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Male C57BL/6J Mice | High-Fat Diet (HFD) and low-dose streptozotocin (STZ) | Not specified in abstract | Oral Gavage | 12 weeks | Reduced fasting glucose, improved insulin resistance and glucose tolerance. | [2] |
Table 3: this compound Dosage and Administration in a High-Fat Diet-Induced Obese Mouse Model
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Male C57BL/6J Mice | High-Fat Diet (HFD) | 100 mg/kg/day | Oral Gavage | 4 weeks | Ameliorated hepatic steatosis, inflammation, and oxidative stress. | [3] |
Table 4: this compound Dosage and Administration in an Alcohol-Induced Cardiac Injury Rat Model
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Male Wistar Rats | Ethanol (20%, 6 g/kg body weight) | 10 mg/kg body weight/day | Oral Gavage | 2 months | Suppressed ROS production and oxidative modification of DNA and proteins. | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol describes the preparation of a this compound solution and its administration to rodents using oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose (CMC), or Dimethyl sulfoxide (DMSO) followed by dilution in a suitable vehicle like corn oil)
-
Gavage needles (size appropriate for the animal, e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
If using a vehicle like corn oil or CMC, directly suspend the this compound powder in the vehicle to the final desired concentration. Vortex or sonicate until a homogenous suspension is achieved.
-
If using DMSO as an initial solvent, dissolve the this compound in a small volume of DMSO first, and then dilute this stock solution with the final vehicle (e.g., corn oil) to the desired concentration. Ensure the final concentration of DMSO is minimal and non-toxic to the animals. For instance, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 25g mouse (requiring 0.25 mL), you could dissolve a larger batch of this compound in DMSO and then dilute it accordingly in corn oil. A stock solution in DMSO can be prepared at a concentration like 58 mg/mL and then diluted.[5]
-
Prepare fresh solutions daily or as stability allows.
-
-
Oral Gavage Administration:
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib.
-
Attach the gavage needle to a syringe filled with the this compound solution.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Induction of High-Fat Diet (HFD)-Induced Obesity in Mice
This protocol outlines the induction of obesity in C57BL/6 mice through a high-fat diet.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-Fat Diet (HFD) (e.g., 45% or 60% kcal from fat)
-
Standard chow diet (for control group)
-
Animal caging with enrichment
Procedure:
-
Acclimation:
-
Acclimate the mice to the animal facility for at least one week upon arrival, providing standard chow and water ad libitum.
-
-
Dietary Intervention:
-
At the start of the study, randomly assign mice to either the control group (standard chow) or the HFD group.
-
Provide the respective diets and water ad libitum.
-
Replace the food pellets regularly (e.g., twice a week) to maintain freshness, especially for the HFD which can become rancid.[6]
-
-
Monitoring:
-
Monitor the body weight of the mice weekly.
-
Food and water intake can also be monitored.
-
The duration of the diet can vary depending on the desired level of obesity and the specific research question, but typically ranges from 8 to 16 weeks.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol details the procedure for performing an OGTT to assess glucose metabolism.
Materials:
-
Fasted mice
-
Glucose solution (e.g., 20% or 25% dextrose in sterile water)
-
Glucometer and glucose test strips
-
Gavage needles and syringes
-
Timer
-
Blood collection supplies (e.g., lancets, microvette tubes)
Procedure:
-
Fasting:
-
Fast the mice for 6 hours prior to the test, with free access to water.[7]
-
-
Baseline Blood Glucose:
-
At time 0 (before glucose administration), obtain a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Administration:
-
Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[7]
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at various time points after glucose administration, such as 15, 30, 60, 90, and 120 minutes.
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Protocol 4: Western Blotting for Signaling Pathway Proteins
This protocol provides a general procedure for Western blotting to analyze the expression and phosphorylation of proteins in signaling pathways.
Materials:
-
Tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-phospho-IRE1, anti-TRAF2, anti-phospho-JNK, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples or lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound as identified in preclinical studies.
Caption: LKB1/AMPK signaling pathway activated by this compound.
Caption: PI3K/AKT signaling pathway modulated by this compound.
Caption: Nrf2/Keap1 antioxidant pathway activated by this compound.
Caption: ER stress pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of NF-κB p65 protein expression by western blot analysis [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mmpc.org [mmpc.org]
- 7. medchemexpress.com [medchemexpress.com]
(6)-Gingerol: A Promising Adjunct in Combination Cancer Therapy
(6)-Gingerol, the most abundant pungent phenolic compound in ginger rhizome, is emerging as a potent chemosensitizing agent, enhancing the efficacy of conventional cancer treatments. This application note explores the synergistic effects of this compound in combination with standard chemotherapeutic drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, quantitative efficacy, and detailed experimental protocols for in vitro and in vivo studies.
Introduction
Despite advancements in oncology, the efficacy of many chemotherapeutic agents is hampered by drug resistance and significant side effects. Natural compounds that can enhance the cytotoxicity of these drugs against cancer cells while potentially mitigating their toxicity are of great interest. This compound has demonstrated significant anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis across various cancer types.[1][2] When used in combination therapies, this compound has been shown to synergistically augment the anticancer effects of drugs such as cisplatin, paclitaxel, and doxorubicin, often allowing for lower, less toxic doses of these conventional agents.[1][3][4]
Mechanisms of Synergistic Action
This compound enhances the efficacy of chemotherapeutic drugs through multiple mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of key apoptosis-regulating proteins. It has been shown to increase the expression of pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins such as Bcl-2.[1][5] This shifts the cellular balance towards apoptosis, particularly when combined with chemotherapy.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound can halt the proliferation of cancer cells. It often induces cell cycle arrest at the G1 or G2/M phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][3]
-
Inhibition of Signaling Pathways: this compound has been found to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3][6]
-
Sensitization to Chemotherapy: Studies have shown that this compound can sensitize cancer cells to the effects of chemotherapeutic agents, making them more susceptible to drug-induced cell death.[3][7] For instance, it has been observed to enhance TRAIL-induced apoptosis in tumor cells.[1]
Quantitative Data on Combination Therapy
The synergistic effects of this compound in combination with various chemotherapeutic agents have been quantified in numerous studies. The following tables summarize key findings, including IC50 values and other measures of efficacy.
| Cancer Type | Cell Line | Combination Treatment | Effect |
| Breast Cancer | MCF-7/WT | This compound + Paclitaxel | The combination of 10 µM this compound with 5 nM Paclitaxel resulted in a similar decrease in cell viability as 20 nM Paclitaxel alone after 72 hours of incubation.[1][8] |
| Breast Cancer | MDA-MB-231 | This compound + Cisplatin | The IC50 for the combined treatment was 58.53 mM this compound with 5mM cisplatin, which was lower than the IC50 of this compound alone (80.24 mM).[9] |
| Gastric Cancer | SGC-7901 & BGC-823 | This compound + Cisplatin | The combination of this compound and cisplatin significantly inhibited cell viability and enhanced G1 phase cell cycle arrest compared to cisplatin alone.[3] |
| Ovarian Cancer | OVCAR-3 | This compound + Cisplatin | The combination of this compound and cisplatin resulted in a significantly higher proportion of apoptotic cells compared to either drug alone.[5] |
| Liver Cancer | HepG2 | This compound + Doxorubicin | This compound decreased the IC50 of doxorubicin by 10-fold (from 680 nM to 67.4 nM).[4] |
| Liver Cancer | Huh-7 | This compound + Doxorubicin | This compound decreased the IC50 of doxorubicin by 4-fold (from 4.6 nM to 1.2 nM).[4] |
| Colorectal Cancer | HT-29 | This compound + γ-Tocotrienol | The IC50 for the combination was 105 µg/mL this compound + 67 µg/mL γ-Tocotrienol, demonstrating a synergistic effect.[10] |
| Colorectal Cancer | SW837 | This compound + γ-Tocotrienol | The IC50 for the combination was 70 µg/mL this compound + 20 µg/mL γ-Tocotrienol, demonstrating a synergistic effect.[10] |
Signaling Pathways Modulated by this compound Combination Therapy
The synergistic effects of this compound are underpinned by its ability to modulate key signaling pathways involved in cancer progression.
Caption: this compound induced apoptosis signaling pathway.
Caption: Inhibition of PI3K/Akt pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the efficacy of this compound combination therapy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, OVCAR-3, HepG2)
-
This compound (stock solution prepared in DMSO)
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel, doxorubicin)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat as described for the cell viability assay.
-
After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in protein extraction buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Tumor Xenograft Model
Animal models are critical for evaluating the in vivo efficacy of combination therapies.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for injection
-
This compound formulation for in vivo administration (e.g., dissolved in corn oil)
-
Chemotherapeutic agent for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1x10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and combination therapy.
-
Administer the treatments as per the defined schedule (e.g., intraperitoneal injection or oral gavage every 3 days).[11]
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound demonstrates significant potential as an adjuvant in cancer combination therapy. Its ability to enhance the cytotoxic effects of conventional chemotherapeutic drugs, overcome drug resistance, and modulate key cancer-related signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented in this application note provide a foundation for researchers to explore the therapeutic utility of this compound in developing more effective and less toxic cancer treatment regimens.
References
- 1. Anticancer Efficacy of 6-Gingerol with Paclitaxel against Wild Type of Human Breast Adenocarcinoma [mdpi.com]
- 2. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 3. [6]-Gingerol enhances the cisplatin sensitivity of gastric cancer cells through inhibition of proliferation and invasion via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The inhibitory effect of 6-gingerol and cisplatin on ovarian cancer and antitumor activity: In silico, in vitro, and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Effects of Cisplatin and 6-Gingerol Co-Treatment on MDA-MB-231 Breast Cancer Cells | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of (6)-Gingerol Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6)-Gingerol, a principal pungent bioactive compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Understanding the in vivo biodistribution and target engagement of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the in vivo imaging of this compound distribution, leveraging both established pharmacokinetic data and proposed advanced imaging methodologies. While direct in vivo imaging of this compound is an emerging area, the following sections outline established analytical techniques for quantification and provide detailed, plausible protocols for fluorescence and Positron Emission Tomography (PET) imaging to visualize its distribution in living organisms.
I. Pharmacokinetics and Biodistribution of this compound
Current understanding of this compound's in vivo fate relies predominantly on pharmacokinetic studies using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These studies provide quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetic Parameters
Following oral administration in rats, this compound is rapidly absorbed, with maximal plasma concentrations observed within 10 to 30 minutes.[4][5] It exhibits a biexponential decline in plasma concentration and is subject to rapid metabolism, primarily through glucuronidation.[5]
Tissue Distribution
This compound distributes extensively into various tissues, with concentrations in tissues generally higher than in plasma.[4][6] The highest concentrations are consistently found in the gastrointestinal tract (stomach and intestines), followed by the liver and kidneys, reflecting its route of administration and primary sites of metabolism and elimination.[4][5][6]
Table 1: Quantitative Tissue Distribution of this compound in Rats Following Oral Administration
| Tissue | Cmax (µg/g or µg/mL) | Tmax (h) | Reference |
| Plasma | 4.23 µg/mL | 0.17 | [4] |
| Stomach | 25.1 ± 5.4 µg/g | 0.5 | [5] |
| Small Intestine | 15.8 ± 3.1 µg/g | 0.5 | [5] |
| Liver | 8.7 ± 2.1 µg/g | 0.5 | [5] |
| Kidneys | 6.5 ± 1.5 µg/g | 0.5 | [5] |
| Lungs | 5.9 ± 1.2 µg/g | 0.5 | [5] |
| Heart | 3.1 ± 0.8 µg/g | 0.5 | [5] |
| Brain | 2.3 ± 0.9 µg/g | 0.5 | [5] |
| Spleen | 4.6 ± 1.1 µg/g | 0.5 | [5] |
| Data are presented as mean ± standard deviation. Cmax and Tmax values are approximate and may vary based on experimental conditions. |
II. In Vivo Imaging Protocols
While direct in vivo imaging of native this compound is challenging, the use of labeled analogues provides a powerful approach for real-time visualization of its biodistribution. Below are detailed protocols for fluorescence and PET imaging.
Application Protocol 1: In Vivo Fluorescence Imaging of this compound-NIR
This protocol describes a hypothetical approach for the synthesis and in vivo imaging of a near-infrared (NIR) fluorescently labeled this compound analogue. NIR dyes are preferred for in vivo imaging due to their deeper tissue penetration and lower autofluorescence.
A. Synthesis of this compound-NIR Conjugate
A suitable NIR dye with a reactive group (e.g., N-hydroxysuccinimide ester) can be conjugated to the phenolic hydroxyl group of this compound.
Diagram 1: Workflow for In Vivo Fluorescence Imaging of this compound-NIR
Caption: Workflow for In Vivo Fluorescence Imaging.
Materials:
-
This compound
-
NIR fluorescent dye with NHS ester (e.g., Cy7-NHS)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
HPLC system for purification
-
Mass spectrometer and NMR for characterization
Protocol:
-
Dissolve this compound and the NIR dye-NHS ester in anhydrous DMF.
-
Add TEA to catalyze the reaction and stir at room temperature overnight in the dark.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product using preparative HPLC.
-
Confirm the structure and purity of the this compound-NIR conjugate by mass spectrometry and NMR.
B. In Vivo Imaging Protocol
Animal Model:
-
Nude mice (6-8 weeks old) are recommended to minimize light scattering and absorption by fur.
Instrumentation:
-
In vivo imaging system equipped with appropriate lasers and filters for the selected NIR dye.
Protocol:
-
Anesthetize the mouse using isoflurane (2% for induction, 1.5% for maintenance).
-
Acquire a baseline whole-body fluorescence image.
-
Administer the this compound-NIR conjugate (typically 10-100 nmol in 100-200 µL of sterile saline) via tail vein injection.
-
Acquire whole-body images at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, and 24 hours) post-injection.
-
After the final imaging session, euthanize the mouse and harvest major organs (liver, kidneys, spleen, lungs, heart, stomach, intestines, and brain).
-
Image the excised organs to confirm and quantify the in vivo signal distribution.
Data Presentation: The fluorescence intensity in different organs can be quantified and presented in a table.
Table 2: Hypothetical Biodistribution of this compound-NIR in Mice
| Organ | Mean Fluorescence Intensity (Arbitrary Units) at 2h Post-Injection |
| Liver | 8.5 x 10⁸ |
| Kidneys | 6.2 x 10⁸ |
| Gastrointestinal Tract | 9.8 x 10⁸ |
| Lungs | 3.1 x 10⁸ |
| Spleen | 2.5 x 10⁸ |
| Heart | 1.9 x 10⁸ |
| Brain | 0.5 x 10⁸ |
| Muscle | 1.2 x 10⁸ |
Application Protocol 2: In Vivo PET Imaging of [¹⁸F]-(6)-Gingerol
This protocol outlines a hypothetical approach for the radiosynthesis and in vivo PET imaging of a fluorine-18 labeled this compound analogue. PET offers high sensitivity and quantitative accuracy for tracking the biodistribution of radiolabeled molecules.
A. Radiosynthesis of [¹⁸F]-(6)-Gingerol
Radiolabeling would likely involve a multi-step synthesis to incorporate ¹⁸F onto a precursor molecule.
Diagram 2: Workflow for In Vivo PET Imaging of [¹⁸F]-(6)-Gingerol
References
- 1. Molecular targets of [6]‐gingerol: Its potential roles in cancer chemoprevention | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma pharmacokinetics and tissue distribution of [6]-gingerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring (6)-Gingerol Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common cell-based assays to measure the biological activities of (6)-Gingerol, a principal pungent component of ginger. The protocols detailed below are intended to guide researchers in assessing its anti-inflammatory, antioxidant, and anti-cancer properties.
Introduction to this compound
This compound, with the chemical name (S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-decanone, is a bioactive compound extensively studied for its therapeutic potential.[1] Its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, are attributed to its ability to modulate various cellular signaling pathways.[2] These notes provide protocols for in vitro assays to quantify the efficacy of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay | Reference |
| SW-480 | Colon Cancer | 205 ± 5 | 72 | MTT | [3] |
| HCT116 | Colon Cancer | 283 ± 7 | 72 | MTT | [3] |
| A431 | Skin Adenocarcinoma | 81.46 µg/mL* | Not Specified | MTT | [4] |
| A549 | Non-Small Cell Lung Cancer | ~200 | 48 | MTT | [5] |
| H460 | Non-Small Cell Lung Cancer | ~200 | 48 | MTT | [5] |
| MCF-7 | Breast Cancer | > 50 | 72 | MTT | [2] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified | [3] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Not Specified | [6] |
*Note: µg/mL can be converted to µM by dividing by the molecular weight of this compound (294.39 g/mol ).
Table 2: Anti-inflammatory and Antioxidant Activity of this compound
| Cell Line | Assay Type | Parameter Measured | Effect of this compound | Reference |
| RAW 264.7 | NO Production | Nitric Oxide Levels | Significant reduction in LPS-induced NO production. | [7] |
| RAW 264.7 | Cytokine Expression | iNOS, TNF-α, IL-6, IL-1β | Downregulation of pro-inflammatory gene expression. | [7] |
| Int 407 | Cytokine Secretion | IL-8, IL-6, IL-1α, IL-1β | Reduced V. cholerae-induced cytokine levels. | [8] |
| HL-60 | ROS Scavenging | DPPH and DCFH assays | Demonstrated antioxidant activity. | [9] |
| H9c2 | Oxidative Stress | Nrf2/HO-1 pathway | Activation of the Nrf2/HO-1 pathway. | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Anti-inflammatory Effects via NF-κB Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation.[11] It can prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[11] This leads to a decrease in the expression of pro-inflammatory genes such as COX-2, TNF-α, and various interleukins.[7][11]
Antioxidant Effects via Nrf2 Pathway
This compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[10][12] By promoting the nuclear translocation of Nrf2, it induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1-500 µM) and a vehicle control (DMSO).[14] Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay detects apoptosis by utilizing Annexin V's ability to bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide's (PI) ability to stain the nucleus of late apoptotic or necrotic cells.[15]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Measurement: DCFH-DA Assay
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16] DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or other suitable culture vessel and treat with this compound. A positive control, such as hydrogen peroxide (H2O2), should be included.[18]
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with serum-free medium or PBS.[16] Add the DCFH-DA working solution (typically 10 µM) and incubate for 30 minutes at 37°C in the dark.[14][16]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[16]
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]
Western Blot Analysis of NF-κB and Nrf2 Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and Nrf2 pathways.[20]
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Efficacy of 6-Gingerol with Paclitaxel against Wild Type of Human Breast Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on the Anticancer Activity of [6]-Gingerol of Zingi...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Immunomodulatory Potential of 6-Gingerol and 6-Shogaol in Lactobacillus plantarum-Fermented Zingiber officinale Extract on Murine Macrophages [mdpi.com]
- 8. 6-Gingerol inhibits Vibrio cholerae-induced proinflammatory cytokines in intestinal epithelial cells via modulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 6-gingerol, an antioxidant from ginger, on inducing apoptosis in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Gingerol Alleviates Ferroptosis and Inflammation of Diabetic Cardiomyopathy via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Gingerol activates the Nrf2 signaling pathway to alleviate hydrogen peroxide induced oxidative stress on primary chicken embryo hepatocytes [agris.fao.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 6-Gingerol suppresses cell viability, migration and invasion via inhibiting EMT, and inducing autophagy and ferroptosis in LPS-stimulated and LPS-unstimulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing (6)-Gingerol Solubility for In Vitro Success
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6)-Gingerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in common laboratory solvents?
A1: this compound is poorly soluble in water but exhibits good solubility in several organic solvents. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1 mg/mL.[1] In organic solvents, the solubility is significantly higher. For instance, it is approximately 25 mg/mL in Dimethyl sulfoxide (DMSO) and around 30 mg/mL in ethanol and dimethylformamide (DMF).[1]
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation in cell culture medium is a common issue and can be attributed to several factors. The most likely cause is the low aqueous solubility of this compound. When a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous environment of the cell culture medium, the this compound may crash out of solution. To prevent this, ensure that the final concentration of the organic solvent in your medium is minimal, as high concentrations can be toxic to cells and can also affect the solubility of your compound. It is recommended to make further dilutions of the stock solution into aqueous buffers or isotonic saline before adding it to the cell culture medium.[1] Additionally, consider using a solubility enhancement technique as detailed in our troubleshooting guides.
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1] For longer-term storage, it is best to prepare fresh solutions or store aliquots of a concentrated stock solution in an appropriate organic solvent at -20°C.
Q4: What are the main approaches to improve the solubility of this compound for in vitro experiments?
A4: The primary methods to enhance the solubility and bioavailability of this compound for in vitro studies include:
-
Using Organic Solvents: Preparing a concentrated stock solution in a suitable organic solvent like DMSO or ethanol.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin, can significantly increase its aqueous solubility.[2][3]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility, stability, and cellular uptake.[4][5]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for common issues encountered when working with this compound in in vitro settings.
Issue 1: Preparing a this compound Stock Solution and Working Dilutions
Goal: To prepare a stable, concentrated stock solution of this compound and dilute it appropriately for cell culture experiments while avoiding precipitation.
Experimental Protocol: DMSO Stock Solution Preparation
-
Weighing this compound: Accurately weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).[6]
-
Dissolving: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
-
Preparing Working Dilutions:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions in sterile PBS or serum-free cell culture medium to reach an intermediate concentration.
-
Add the final diluted solution to your cell culture plates to achieve the desired final concentration of this compound. Crucially, ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%). [7][8][9]
-
Troubleshooting Workflow: Stock and Working Solution Preparation
Caption: Workflow for preparing this compound solutions.
Issue 2: Enhancing Aqueous Solubility using Cyclodextrins
Goal: To increase the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.
Experimental Protocol: this compound/β-Cyclodextrin Inclusion Complex Preparation (Co-precipitation Method)
This protocol is adapted from methodologies described for preparing cyclodextrin inclusion complexes.[2]
-
Prepare β-Cyclodextrin Solution: Dissolve the desired amount of β-cyclodextrin in distilled water with stirring. Heating the solution can aid dissolution.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the this compound solution dropwise to the β-cyclodextrin solution while stirring continuously.
-
Complex Formation: Continue stirring the mixture for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 50°C) in the dark.[10]
-
Cooling and Precipitation: Gradually cool the solution to room temperature and then store it at a lower temperature (e.g., 4°C) to allow the inclusion complex to precipitate.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with a small amount of cold distilled water and then dry it under vacuum or by lyophilization.
-
Reconstitution: The resulting powder can be dissolved in aqueous buffers or cell culture medium for in vitro experiments.
Data Presentation: Solubility Enhancement with Cyclodextrins
| Complex | Molar Ratio (6-Gingerol:β-CD) | Solubility Increase Factor | Reference |
| This compound/β-CD | 1:2 | 1.7067-fold at 6 mmol/L β-CD | [11] |
Issue 3: Advanced Delivery using Nanoparticle Formulations
Goal: To improve the solubility, stability, and cellular delivery of this compound by encapsulating it into polymeric nanoparticles.
Experimental Protocol: this compound-Loaded Polymeric Nanoparticles (Single Emulsification Solvent Evaporation Method)
This protocol is a simplified representation based on described methods.[4][12]
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., Eudragit) in an organic solvent like acetone.[12]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 4% w/v Polyvinyl alcohol - PVA).[12]
-
Emulsification: Add the organic phase to the aqueous phase while stirring continuously to form a uniform mixture.
-
Homogenization: Homogenize the mixture using a high-shear homogenizer (e.g., at 15,000 rpm for 10 minutes) followed by sonication.[12]
-
Solvent Evaporation: Remove the organic solvent by stirring the emulsion at room temperature for an extended period or by using a rotary evaporator.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them to remove unencapsulated this compound and excess surfactant.
-
Resuspension: Resuspend the purified nanoparticles in a suitable buffer or cell culture medium for your experiments.
Data Presentation: Characteristics of this compound Nanoparticle Formulations
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | 319 ± 3.32 | +26 ± 1.11 | 78 ± 0.89 | [4] |
| Nanostructured Lipid Carriers | 63.59 ± 5.54 | -12.18 ± 1.06 | 76.71 ± 1.11 | [4][13] |
| PEGylated Nanophytosomes | 150.16 ± 1.65 | -13.36 ± 1.266 | 34.54 ± 0.035 | [14] |
| Gold Nanoparticles | - | - | - |
Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of this compound is crucial for designing and interpreting in vitro studies. Below are diagrams of key signaling pathways known to be affected by this compound.
1. Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Caption: this compound inhibits the NF-κB pathway.
2. Modulation of MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. This compound can inhibit this pathway in cancer cells.
Caption: this compound's effect on the MAPK/ERK pathway.
3. Induction of Apoptosis
This compound can induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation, Characterization, and Pharmacokinetic Studies of 6-Gingerol-Loaded Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [6]-Gingerol Induces Cell Cycle Arrest and Cell Death of Mutant p53-expressing Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Gingerol suppresses cell viability, migration and invasion via inhibiting EMT, and inducing autophagy and ferroptosis in LPS-stimulated and LPS-unstimulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin-Based Pickering Emulsion Significantly Increases 6-Gingerol Loading Through Two Different Mechanisms: Cyclodextrin Cavity and Pickering Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. envirobiotechjournals.com [envirobiotechjournals.com]
- 13. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: (6)-Gingerol in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (6)-Gingerol in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments involving this compound.
Issue 1: Inconsistent or weaker than expected biological effects of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
This compound is susceptible to degradation. Prepare fresh stock solutions in DMSO for each experiment or use aliquots stored at -80°C for no longer than one year, or at -20°C for up to six months, to minimize freeze-thaw cycles[1].
-
Protect the stock solution from light.
-
-
Assess Stability in Your Specific Cell Culture Medium:
-
The stability of this compound is pH and temperature-dependent. Cell culture media are typically buffered to a physiological pH (around 7.4) and incubated at 37°C, conditions under which this compound can degrade.
-
This compound is known to be more stable at a slightly acidic pH of 4.[2][3]
-
The complex components of cell culture media, including amino acids and serum, may interact with this compound, potentially affecting its stability.
-
It is highly recommended to determine the stability of this compound in your specific cell culture medium under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
-
Optimize Treatment Conditions:
-
Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells.
-
Consider refreshing the medium with freshly diluted this compound for long-term experiments.
-
-
Issue 2: High variability between experimental replicates.
-
Possible Cause: Inconsistent degradation of this compound across different wells or plates.
-
Troubleshooting Steps:
-
Ensure Homogeneous Mixing: When diluting the this compound stock solution into the cell culture medium, ensure thorough mixing to achieve a uniform concentration.
-
Standardize Incubation Times: Be precise with the timing of medium changes and treatments to ensure all replicates are exposed to this compound for the same duration.
-
Control Environmental Factors: Ensure consistent temperature and light exposure for all culture plates. Even minor variations can influence the degradation rate of this compound.
-
Issue 3: Appearance of unexpected cellular phenotypes.
-
Possible Cause: Biological activity of this compound degradation products.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation product of this compound is (6)-Shogaol, which is also biologically active and may have different effects than this compound.[4] Other minor degradation products may also form.
-
Analyze Medium Composition: Use HPLC to analyze the cell culture medium at the beginning and end of your experiment to quantify the concentrations of this compound and (6)-Shogaol. This will help you correlate the observed cellular effects with the presence of specific compounds.
-
Consult Literature on Degradation Products: Review the literature for the known biological activities of (6)-Shogaol and other potential degradation products to understand if they could be contributing to the observed phenotypes.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in cell culture media?
A1: The primary degradation product of this compound is (6)-Shogaol, formed through a dehydration reaction.[2][3] This conversion is reversible and is influenced by factors such as temperature and pH.[2][3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to 6 months) and at -80°C for long-term storage (up to 1 year)[1]. To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots[1].
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in slightly acidic conditions, with the greatest stability observed at pH 4.[2][3] In neutral or alkaline solutions, the degradation rate increases. Standard cell culture media are typically buffered to a pH of 7.2-7.4, which can contribute to the degradation of this compound over time.
Q4: How does temperature influence the stability of this compound?
A4: this compound is thermally labile, meaning it degrades at higher temperatures.[2][3] At the standard cell culture incubation temperature of 37°C, degradation can occur. Studies in aqueous solutions have shown significant degradation at temperatures above 60°C.[5]
Q5: Can I pre-mix this compound in my cell culture medium and store it?
A5: It is not recommended to store this compound pre-mixed in cell culture medium. Due to its instability at physiological pH and 37°C, it is best to prepare fresh dilutions from a frozen stock solution immediately before each experiment.
Q6: Does the presence of serum in the cell culture medium affect this compound stability?
A6: While direct studies on the effect of serum on this compound stability are limited, it is known that serum proteins can bind to small molecules. One study has explored the interaction between bovine serum albumin (BSA) and gingerols as a means to improve their solubility and stability[6]. However, the exact impact on degradation kinetics in a complex medium with serum requires empirical determination.
Q7: How can I monitor the stability of this compound in my experiments?
A7: The most reliable method to monitor the stability of this compound and quantify its degradation to (6)-Shogaol is through High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section.
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound in aqueous solutions at different pH values and temperatures. Note: This data is from studies in simple aqueous solutions and may not directly translate to the complex environment of cell culture media. However, it provides a valuable baseline for understanding the compound's intrinsic stability.
| Temperature (°C) | pH | Half-life | Observations | Reference |
| 37 | 1 to 7 | Relatively stable over 24 hours | Negligible degradation product formed in a 24-hour period at 37°C. | [5] |
| 60 | Not specified | >50% degraded in 24 hours | Significant decomposition observed. | [5] |
| 80 | 1 | Time-dependent degradation to shogaol | - | [5] |
| 80 | 4 | Most stable | Least amount of degradation observed at this pH. | [5] |
| 100 | 1 | Rapid degradation | Reached equilibrium with shogaol within 2 hours. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 6 months) or -80°C for long-term storage (up to 1 year).
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
-
Objective: To determine the concentration of this compound and its primary degradation product, (6)-Shogaol, in cell culture medium over time.
-
Materials:
-
This compound stock solution in DMSO
-
(6)-Shogaol standard (for peak identification and quantification)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (HPLC grade)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of this compound and (6)-Shogaol in your cell culture medium at known concentrations.
-
Sample Preparation: a. Dilute the this compound stock solution to the final working concentration in your pre-warmed cell culture medium. b. Place the medium containing this compound in a sterile container and incubate under your standard cell culture conditions (37°C, 5% CO₂). c. At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium. d. Immediately process the aliquot by removing any cells or debris (e.g., by centrifugation). e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. f. Store the samples at -80°C until analysis.
-
HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Use a mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. A typical gradient might be a linear increase in acetonitrile over 20-30 minutes. c. Set the UV detector to 280 nm. d. Inject the standards and samples onto the HPLC system.
-
Data Analysis: a. Generate a standard curve for this compound and (6)-Shogaol by plotting peak area against concentration. b. Determine the concentration of this compound and (6)-Shogaol in your samples at each time point by comparing their peak areas to the standard curves. c. Plot the concentration of this compound versus time to determine its stability profile in your specific cell culture medium.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Degradation Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. scilit.com [scilit.com]
Technical Support Center: (6)-Gingerol HPLC Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC quantification of (6)-Gingerol.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound peak tailing?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue that can affect the accuracy of quantification.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions: Polar interactions between basic functional groups in this compound and ionised residual silanol groups on the silica-based column are a primary cause of peak tailing.[1][2][3][4] | - Lower Mobile Phase pH: Operate at a lower pH (≤ 3) to suppress the ionization of silanol groups.[2] - Use a Highly Deactivated Column: Employ end-capped columns where residual silanols are blocked, or use columns with a modern, high-purity silica that has fewer accessible silanol groups.[1][2] |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. |
| Column Bed Deformation: A void or channel in the column packing can cause peak tailing.[1] | - Replace the Column: If a void is suspected, the column may need to be replaced.[1] - Check for Blocked Frits: A partially blocked inlet frit can also cause this issue and may require cleaning or replacement.[1] |
| Extra-column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[3] | - Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).[3] |
Question: What is causing my this compound peak to split?
Peak splitting can manifest as a "shoulder" or a "twin" peak and can significantly impact the reliability of your results.[5]
Potential Causes and Solutions:
| Cause | Solution |
| Co-eluting Interference: Another compound is eluting at a very similar retention time to this compound.[5] | - Optimize Separation Method: Adjust the mobile phase composition, gradient, temperature, or flow rate to improve resolution.[5] - Change Column: Select a column with a different selectivity or higher efficiency. |
| Blocked Column Frit: A blockage in the inlet frit can disrupt the sample flow path.[5] | - Clean or Replace Frit/Column: If all peaks are splitting, the frit is likely the issue and may need to be cleaned or replaced.[5] |
| Column Void or Contamination: A void in the stationary phase or contamination can lead to peak splitting.[5][6] | - Replace the Column: If a void has formed, the column will need to be replaced.[6] |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | - Match Sample Solvent to Mobile Phase: Ensure the sample solvent is the same as or weaker than the initial mobile phase. |
| Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can cause peak splitting.[5] | - Pre-heat the Mobile Phase: Use a solvent pre-heater or a water bath to equilibrate the mobile phase temperature to that of the column.[5] |
Question: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram, even in blank runs, and can interfere with the quantification of this compound.[7][8][9]
Potential Causes and Solutions:
| Cause | Solution |
| Mobile Phase Contamination: Impurities in the solvents or water used for the mobile phase are a common source of ghost peaks.[7][9] | - Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and high-purity water. - Degas Mobile Phase: Incomplete degassing can lead to bubble formation that appears as peaks.[7] |
| System Contamination: Carryover from previous injections or contamination of system components (e.g., injector, seals, tubing) can introduce ghost peaks.[8][9] | - Implement a Rigorous Wash Protocol: Use a strong solvent to flush the injector and system between runs. - Regular Maintenance: Regularly clean and maintain all components of the HPLC system.[7] |
| Sample Contamination: Impurities can be introduced during sample preparation from glassware, vials, or caps.[9] | - Use Clean Glassware and Vials: Ensure all sample containers are scrupulously clean. |
| Degradation of this compound: The analyte itself may degrade in the sample vial, leading to extra peaks.[8] | - Use a Cooled Autosampler: If available, use an autosampler with a cooling function to maintain sample integrity.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for this compound quantification?
A common method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or acetic acid to improve peak shape.[10][11][12] Detection is typically performed using a UV detector at around 282 nm.[12][13][14]
Q2: How should I prepare my ginger samples for HPLC analysis?
A typical sample preparation involves extracting the dried and powdered ginger material with a solvent like methanol or ethanol, often with the aid of sonication or reflux.[10][15] The resulting extract is then filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.[13]
Q3: What are the expected retention times for this compound?
Retention times can vary significantly depending on the specific HPLC method (column, mobile phase, flow rate, etc.). However, with a C18 column and a methanol:water mobile phase, retention times have been reported to be around 3.8 minutes and 10.874 minutes in different studies.[10][13] It is crucial to run a standard of this compound to determine its retention time under your specific experimental conditions.
Experimental Protocols
HPLC Method for this compound Quantification
This protocol is a representative example based on published methods.[11][13][16]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 90:10, v/v) or a gradient elution with acetonitrile and water can be used.[13] For example, a gradient could be acetonitrile and 1% aqueous acetic acid (48:52, v/v).[11]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 282 nm.[13]
Standard Solution Preparation
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in HPLC-grade methanol to prepare a stock solution (e.g., 1000 µg/mL).[13]
-
Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[13]
-
Store all standard solutions at 4°C when not in use.[13]
Sample Preparation
-
Harvest and dry the ginger rhizomes.
-
Grind the dried rhizomes into a fine powder.
-
Extract a known weight of the powder with methanol (e.g., using an ultrasonic bath for 60 minutes).[10]
-
Filter the extract through a 0.22 µm or 0.45 µm membrane filter into an HPLC vial.[13]
-
The filtered extract is now ready for injection.
Visualizations
Caption: Troubleshooting workflow for this compound HPLC analysis.
Caption: Simplified signaling pathways of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. uhplcs.com [uhplcs.com]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. scispace.com [scispace.com]
- 11. pjps.pk [pjps.pk]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. zenodo.org [zenodo.org]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. [PDF] A Simple HPLC Method for the Analysis of [ 6 ]-Gingerol Produced by Multiple Shoot Culture of Ginger ( Zingiber officinale ) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing (6)-Gingerol Dosage for In Vivo Experiments
Welcome to the technical support center for utilizing (6)-Gingerol in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice or rats?
A1: The effective dose of this compound can vary significantly based on the animal model, disease state, and route of administration. For initial studies, a range of 10-100 mg/kg body weight is commonly reported. For instance, in studies on cerebral ischemia in rats, doses of 5, 10, and 20 mg/kg (intraperitoneal) have been used, with 20 mg/kg showing optimal results.[1][2][3] In models of ulcerative colitis in mice, oral doses of 50, 100, and 200 mg/kg have been effective.[4] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: What is the bioavailability of this compound and how does it affect dosage selection?
A2: this compound has low oral bioavailability, estimated to be less than 2% in rats.[5] This is primarily due to extensive first-pass metabolism in the liver, particularly glucuronide conjugation.[6] The rapid metabolism and clearance (plasma half-life of 1-3 hours) mean that achieving therapeutic concentrations in target tissues can be challenging with oral administration.[7] Researchers should consider this poor bioavailability when determining the oral dosage and may need to use significantly higher doses compared to other administration routes.
Q3: What are the common routes of administration for this compound in vivo?
A3: The most common routes of administration are oral gavage and intraperitoneal (i.p.) injection.
-
Oral Gavage: This route is often preferred as it mimics human consumption. However, the low bioavailability of this compound must be taken into account.[5][6]
-
Intraperitoneal (i.p.) Injection: This route bypasses the first-pass metabolism in the liver, potentially leading to higher systemic exposure and allowing for lower doses compared to oral administration.[1][8][9]
The choice of administration route should be guided by the specific aims of the study and the target tissue.
Q4: How can I improve the bioavailability of this compound?
A4: Several strategies can be employed to enhance the bioavailability of this compound. Co-administration with inhibitors of metabolic enzymes, such as ketoconazole (an inhibitor of cytochrome P450 enzymes), has been shown to increase the exposure of free this compound.[6] Additionally, novel formulation approaches, such as nanoformulations and pro-liposomes, have demonstrated the potential to improve bioavailability by 5-fold.[7][9]
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in inflammation, cancer, and oxidative stress. These include:
-
NF-κB Signaling: Inhibition of the NF-κB pathway is a well-documented mechanism of this compound's anti-inflammatory effects.[7][10]
-
MAPK Pathway: this compound can influence the phosphorylation of MAPKs (p38, JNK, and ERK), which are involved in cellular proliferation, differentiation, and apoptosis.[2][3]
-
PI3K/Akt/mTOR Pathway: In some cancer models, this compound has been shown to suppress this critical cell survival and proliferation pathway.[11][12]
-
Nrf2-ARE Pathway: this compound can activate the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.
Troubleshooting Guide
Issue 1: No significant therapeutic effect observed at a previously reported "effective" dose.
-
Possible Cause: Differences in animal strain, age, or sex can influence the response to this compound. The disease model induction may also vary in severity.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Perform a Dose-Response Study: Your specific animal model may require a higher dose. Test a range of doses (e.g., 25, 50, 100, and 200 mg/kg) to determine the optimal concentration for your experimental setup.
-
Consider a Different Administration Route: If using oral gavage, the low bioavailability might be limiting the exposure. Try intraperitoneal injection to bypass first-pass metabolism.
-
Check Timing and Frequency of Administration: The rapid metabolism of this compound may necessitate more frequent dosing to maintain therapeutic levels.
-
Issue 2: High variability in animal response within the same treatment group.
-
Possible Cause: Inconsistent administration technique (e.g., improper gavage leading to partial dosing) or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all researchers are proficient in the chosen administration method to minimize variability.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve statistical power.
-
Monitor Animal Health Closely: Factors such as stress or underlying health issues can impact experimental outcomes.
-
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Rodent Models
| Animal Model | Condition | Route of Administration | Dosage Range | Key Findings | Reference |
| Mice (BALB/c) | Ulcerative Colitis (DSS-induced) | Oral | 50, 100, 200 mg/kg/day | Reduced disease activity index, suppressed inflammatory mediators. | [4] |
| Mice | Ulcerative Colitis (DSS-induced) | Oral | Low and high doses (not specified) | Alleviated bowel damage and reduced weight loss. | [13] |
| Rats (Wistar) | Cerebral Ischemia | Intraperitoneal | 5, 10, 20 mg/kg/day | 20 mg/kg showed optimal reduction in infarct volume and neuronal loss. | [1][2][3] |
| Rats | Analgesia and Inflammation | Intraperitoneal | 25-100 mg/kg | Inhibited writhing response and carrageenan-induced paw edema. | [8] |
| Mice (Nude) | Lung Cancer Xenograft | Intraperitoneal | 0.25, 0.5 mg/kg/day | Dose-dependent inhibition of tumor growth. | |
| Mice (Xenograft) | Renal Cancer | Gavage | 2.5, 5 mg/kg | Suppressed tumor growth. | [14] |
| Rats | Immunomodulation | Oral | 800 mg/kg/day | Increased circulating antibody titer. | [9] |
| Mice | Immunomodulation | Oral | 400 mg/kg/day | Increased macrophage survival. | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
-
Preparation of Vehicle: A common vehicle for oral administration is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
For compounds with poor water solubility, this compound can first be dissolved in a small amount of a solvent like DMSO. The final concentration of DMSO should be kept low (typically <1%) to avoid toxicity.
-
Add the dissolved this compound to the vehicle solution and vortex or sonicate until a homogenous suspension is formed.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse or rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
-
The volume administered is typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Protocol 2: Preparation and Administration of this compound for Intraperitoneal Injection
-
Preparation of Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles for i.p. injections.
-
Preparation of this compound Solution:
-
Dissolve the this compound in a minimal amount of a biocompatible solvent like DMSO.
-
Bring the solution to the final volume with sterile saline or PBS. Ensure the final DMSO concentration is non-toxic.
-
-
Intraperitoneal Injection:
-
Properly restrain the animal, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
Visualizations
Caption: A generalized workflow for conducting in vivo experiments with this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: A decision tree for troubleshooting ineffective this compound dosages.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. In vivo protective effects of 6‑gingerol in cerebral ischemia involve preservation of antioxidant defenses and activation of anti‑apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity of 6-gingerol in dextran sulphate sodium-induced ulcerative colitis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The effect of 6-gingerol on inflammatory response and Th17/Treg balance in DSS-induced ulcerative colitis mice - Sheng - Annals of Translational Medicine [atm.amegroups.org]
- 14. researchgate.net [researchgate.net]
Preventing degradation of (6)-Gingerol during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (6)-Gingerol during extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Suboptimal Extraction Method: Conventional methods like maceration or Soxhlet extraction may be inefficient.[1] | - Consider using non-conventional methods like Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) which have been shown to provide higher yields in shorter times.[2][3] - Supercritical Fluid Extraction (SFE) with CO2 can also yield high concentrations of this compound.[2] |
| Inappropriate Solvent: The polarity of the solvent significantly affects extraction efficiency. | - Hydroalcoholic solutions, particularly ethanol and methanol, are effective for extracting this compound.[1][2] - The optimal ethanol concentration is often around 70-80%.[4][5] | |
| Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent will result in incomplete extraction. | - Optimize the solid-to-solvent ratio. Ratios around 1:20 to 1:26 (g/mL) have been reported as effective for MAE.[3][4] | |
| High Levels of (6)-Shogaol Detected | Thermal Degradation: this compound is thermally labile and readily dehydrates to (6)-Shogaol at elevated temperatures.[6][7] | - Avoid high temperatures during extraction and drying. For instance, in MAE, using a lower microwave power (e.g., 180-400 W) for a shorter duration can minimize degradation.[4][8] - If using conventional heating, maintain temperatures below 60°C.[7] - Consider using extraction methods that operate at lower temperatures, such as SFE at around 40°C.[1] |
| Acidic Conditions: Low pH environments catalyze the conversion of this compound to (6)-Shogaol.[7] | - Maintain the pH of the extraction solvent around 4 for maximum stability of this compound.[6][7] - Avoid using highly acidic solvents or additives during extraction. | |
| Inconsistent HPLC Results | Poor Sample Preparation: Impurities in the sample extract can interfere with chromatographic analysis. | - Ensure proper filtration of the extract before injection. - Consider a sample clean-up step using Solid Phase Extraction (SPE) if the matrix is complex.[9] |
| Mobile Phase Issues: Incorrect composition or degassing of the mobile phase can lead to retention time shifts. | - Prepare the mobile phase accurately and consistently. - Ensure the mobile phase is properly degassed to prevent bubble formation in the system.[9] | |
| Column Degradation: Contaminants can build up on the column, affecting peak shape and retention. | - Use a guard column to protect the analytical column. - Periodically flush the column with a strong solvent to remove contaminants.[10] | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially for ionic or ionizable compounds. | - Use a column thermostat to maintain a constant temperature during analysis.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound and what causes its formation?
A1: The primary degradation product of this compound is (6)-Shogaol.[6] This conversion is mainly caused by dehydration, which is accelerated by high temperatures and acidic conditions (low pH).[7][11] The presence of a β-hydroxy keto group in the structure of this compound makes it thermally labile.[6][7]
Q2: Which extraction solvent is best for minimizing this compound degradation?
A2: Ethanol and methanol are commonly used and effective solvents for this compound extraction.[1][2] Hydroalcoholic solutions, particularly 70-80% ethanol, have been shown to provide a good balance of high extraction yield while minimizing the use of pure organic solvents.[4][5] For minimizing thermal degradation, supercritical CO2 in SFE is an excellent choice as it allows for extraction at low temperatures.[2]
Q3: What are the advantages of using non-conventional extraction methods like MAE and UAE?
A3: Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) offer several advantages over conventional methods, including significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields.[1][12] These methods can also be operated at controlled temperatures to minimize thermal degradation.
Q4: How can I confirm the presence and quantity of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for the identification and quantification of this compound.[13][14] By using a certified this compound standard, you can determine its retention time for identification and create a calibration curve for accurate quantification.
Q5: At what pH is this compound most stable?
A5: Studies have shown that this compound exhibits the greatest stability in aqueous solutions at a pH of 4.[6][7] Degradation rates increase in more acidic (pH 1) and neutral (pH 7) conditions.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized conditions for high recovery of this compound.[3][4]
Materials:
-
Dried ginger powder
-
70-80% Ethanol
-
Microwave extraction system
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of dried ginger powder and place it into the microwave extraction vessel.
-
Add 26 mL of 78% ethanol to the vessel (solid-to-solvent ratio of 1:26 g/mL).
-
Set the microwave parameters:
-
Microwave power: 528 W
-
Extraction time: 31 seconds
-
-
After extraction, allow the mixture to cool.
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.
-
Store the final extract at 4°C in a dark container.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for UAE of this compound.
Materials:
-
Dried ginger powder
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix 10 g of dried ginger powder with 200 mL of 70% ethanol in a flask (solid-to-solvent ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasonic parameters:
-
Frequency: 40-50 kHz
-
Temperature: 50°C
-
Extraction time: 30-120 minutes (optimization may be required)
-
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Use a rotary evaporator at a temperature below 50°C to concentrate the extract.
-
Store the concentrated extract in a sealed, dark container at 4°C.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
This protocol outlines the use of supercritical CO2 for the extraction of this compound, which is ideal for minimizing thermal degradation.[1][15]
Materials:
-
Dried and ground ginger
-
Supercritical fluid extractor
-
Liquid CO2
Procedure:
-
Load the extraction vessel of the SFE system with dried and ground ginger.
-
Set the SFE parameters:
-
Pressure: 15 MPa (150 bar)
-
Temperature: 35-40°C
-
CO2 flow rate: 15 g/min
-
-
Perform the extraction for the desired duration (e.g., 4 hours).
-
The extracted oleoresin containing this compound is collected in a separator vessel after decompression of the CO2.
-
Store the obtained extract in an airtight container, protected from light, at a cool temperature.
Data Presentation
Table 1: Comparison of this compound Yields from Different Extraction Methods
| Extraction Method | Solvent | Key Parameters | This compound Yield/Content | Reference(s) |
| Microwave-Assisted Extraction (MAE) | 78% Ethanol | 528 W, 31 s, 26 mL/g | 15.3 ± 0.85 mg/g | [2] |
| MAE | 70% Ethanol | 180 W, 10 min | High recovery | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 50 kHz, 120 min, 50°C | 24.71% (extract yield) | [16] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 15 MPa, 35°C, 15 g/min | 20.6% (in extract) | [2][15] |
| Soxhlet Extraction | Methanol | 64°C | 7.3% (w/w) | [2] |
| Soxhlet Extraction | n-Hexane | - | 4.59% (in extract) | [2] |
| Percolation | - | - | 6.26% (in extract) | [2] |
Table 2: Stability of this compound under Different pH and Temperature Conditions
| Temperature (°C) | pH | Observation | Reference(s) |
| 37 | 1, 4, 7 | Relatively stable over 24 hours. | [7] |
| 60 | - | More than 50% degradation in 24 hours. | [7] |
| 80 | 1 | Significant degradation to (6)-shogaol. | [7] |
| 80 | 4 | Highest stability observed. | [7] |
| 100 | 1 | Reached equilibrium with (6)-shogaol within 2 hours. | [6][7] |
Visualizations
Caption: Degradation pathway of this compound.
Caption: General experimental workflow for this compound extraction.
References
- 1. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 2. One moment, please... [qascf.com]
- 3. Optimized microwave-assisted extraction of 6-gingerol from Zingiber officinale Roscoeand evaluation of antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the effects of microwave radiation on 6-gingerol and 6-shogaol from ginger rhizomes (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. scispace.com [scispace.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction Process, Separation and Identification of Gingerols in Ginger Extracts [plantextractwholesale.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (6)-Gingerol Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of (6)-Gingerol.
Section 1: Understanding the Bioavailability Challenge (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low? A1: The low oral bioavailability of this compound is primarily due to two factors: its poor water solubility, which limits its dissolution and absorption in the gastrointestinal tract, and its rapid metabolism in the body.[1][2][3] After oral administration, it is quickly absorbed and metabolized, primarily into glucuronide and sulfate conjugates, leading to a short plasma half-life of 1 to 3 hours.[4][5]
Q2: What are the primary metabolic pathways for this compound? A2: this compound undergoes extensive metabolism. Key biotransformations include conversion to[6]-shogaol and zingerone.[7] The primary route of elimination for these metabolites is through the formation of glucuronide and sulfate conjugates, which are then excreted.[5][7]
Q3: What are the main consequences of this poor bioavailability for research and clinical applications? A3: The poor bioavailability and rapid metabolism hinder the potential therapeutic applications of this compound, as it is difficult to achieve and maintain effective therapeutic concentrations in the bloodstream and target tissues.[1][3][8] This necessitates the development of advanced drug delivery systems to enhance its solubility, protect it from rapid metabolism, and improve its overall efficacy.[8][9]
Section 2: Strategies for Enhancing Bioavailability
This section details various nanoformulation strategies to improve this compound delivery.
Nanostructured Lipid Carriers (NLCs)
Q4: How do Nanostructured Lipid Carriers (NLCs) improve this compound's bioavailability? A4: NLCs are colloidal drug carriers that encapsulate this compound within a lipid matrix composed of both solid and liquid lipids.[10] This lipid core improves the solubility of the lipophilic this compound, while the nanoparticle structure facilitates absorption, potentially through lymphatic circulation, bypassing first-pass metabolism in the liver.[1][10] This results in sustained drug release and significantly higher drug concentrations in the serum over time.[10][11]
Troubleshooting Guide: NLC Formulation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size (>200 nm) | - Inefficient homogenization (pressure too low, duration too short).- Improper surfactant concentration or type.- High concentration of lipids. | - Increase the pressure and/or number of cycles during high-pressure homogenization.- Optimize the type and concentration of surfactants (e.g., Tween 80, Poloxamer 188).[10]- Adjust the solid lipid to liquid lipid ratio. |
| Low Encapsulation Efficiency (<70%) | - Drug leakage from the lipid matrix during preparation.- Poor solubility of this compound in the selected lipid blend.- Use of an inappropriate lipid mixture. | - Cool the nanoemulsion rapidly after homogenization to solidify the lipid matrix and trap the drug.- Screen different solid lipids (e.g., glyceryl monostearate) and liquid lipids (e.g., decanoyl/octanoyl-glycerides) to find a blend with higher solubilizing capacity for this compound.[10] |
| Formulation Instability (Aggregation) | - Insufficient zeta potential (too close to zero).- Inadequate surfactant coverage on the particle surface. | - Adjust the pH of the formulation.- Increase the concentration of stabilizing surfactants like Poloxamer 188 to provide steric hindrance.[10] |
Quantitative Data: this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Bioavailability Increase (Fold) | Reference |
| NLCs | 63.59 ± 5.54 | -12.18 ± 1.06 | 76.71 ± 1.11 | Significantly higher AUC vs. free drug | [10][11] |
| Proliposomes | ~170 (hydrated) | -33.5 | ~90 | 5 | |
| PEGylated Liposomes | 129.7 | -18.2 | 91 | Not specified, but enhanced efficacy | [8][9] |
| SMEDDS | Not specified | Not specified | Not specified | 6.58 | [1][4] |
| Polymeric Micelles | 76.8 (for 6-shogaol) | Not specified | 81.6 (for 6-shogaol) | 3.2 (for 6-shogaol) | [12] |
Liposomes and Proliposomes
Q5: What is the difference between liposomes and proliposomes for this compound delivery? A5: Liposomes are vesicles composed of one or more lipid bilayers that can encapsulate hydrophilic or lipophilic drugs. Proliposomes are dry, free-flowing powder formulations that, upon hydration (e.g., in the GI tract), form a liposomal suspension. Proliposomes offer advantages in terms of physical and chemical stability during storage compared to conventional liposomes.[2] Both systems enhance bioavailability by improving solubility and protecting the drug from degradation.
Troubleshooting Guide: Liposomal Formulation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading | - Low drug-to-lipid ratio.- Saturation of the drug within the lipid bilayer. | - Increase the initial drug-to-lipid ratio during formulation, but be mindful of the drug's solubility limit in the lipid phase.- Experiment with different lipid compositions (e.g., varying cholesterol content) to improve drug incorporation. |
| Inconsistent Vesicle Size | - Inefficient size reduction method (e.g., sonication, extrusion).- Aggregation of vesicles after formation. | - Optimize the extrusion process by using polycarbonate membranes with a defined pore size.- Ensure the number of extrusion cycles is sufficient for a uniform size distribution.- Include a charged lipid (e.g., DSPG) to increase electrostatic repulsion between vesicles. |
| Poor In Vivo Performance | - Rapid clearance by the reticuloendothelial system (RES). | - Incorporate polyethylene glycol (PEG) into the liposome surface (PEGylation).[8] This creates a hydrophilic shield that reduces opsonization and prolongs circulation time. |
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Q6: How does a SMEDDS formulation work for this compound? A6: A SMEDDS is an isotropic mixture of oils, surfactants, and cosurfactants that spontaneously forms a fine oil-in-water microemulsion when introduced into an aqueous phase (like GI fluids) under gentle agitation.[1] This in-situ formation of micro-droplets provides a large surface area for drug absorption, enhancing the solubility and bioavailability of poorly water-soluble compounds like this compound.[1][4] A study reported that a SMEDDS formulation increased the oral bioavailability of this compound by 6.58-fold compared to the free drug.[1]
Section 3: Experimental Protocols & Workflows
Workflow for Nanoformulation Development
Caption: General workflow for developing and evaluating this compound nanoformulations.
Protocol 1: Preparation of this compound-Loaded NLCs
This protocol is adapted from the high-pressure homogenization method.[10]
-
Preparation of Lipid Phase: a. Weigh the required amounts of solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., decanoyl/octanoyl-glycerides). b. Add a precisely weighed amount of this compound to the lipid mixture. c. Heat the mixture to 75°C (or 5-10°C above the melting point of the solid lipid) with magnetic stirring until a clear, uniform oil phase is obtained.
-
Preparation of Aqueous Phase: a. Dissolve the surfactants (e.g., Tween 80 and Poloxamer 188) in double-distilled water. b. Heat the aqueous phase to the same temperature as the lipid phase (75°C) under magnetic stirring.
-
Formation of Coarse Emulsion: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed shearing (e.g., using a high-shear homogenizer at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization (HPH): a. Immediately transfer the coarse emulsion to a pre-heated high-pressure homogenizer. b. Homogenize the emulsion at high pressure (e.g., 800 bar) for a specified number of cycles (e.g., 10 cycles) to reduce the particle size to the nanometer range.
-
Cooling and Collection: a. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming the NLCs and entrapping the this compound. b. Store the final NLC dispersion at 4°C for subsequent analysis.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation.[10]
-
Animal Acclimatization: a. Use adult Sprague-Dawley rats (or another appropriate strain). b. Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
Dosing: a. Fast the rats overnight (12 hours) before the experiment, with free access to water. b. Divide the rats into groups (e.g., control group receiving free this compound suspension, test group receiving the nanoformulation). c. Administer the respective formulations orally via gavage at a specified dose (e.g., 30 mg/kg of this compound).
-
Blood Sampling: a. Collect blood samples (~0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing). b. Collect samples into heparinized tubes.
-
Plasma Preparation: a. Immediately centrifuge the blood samples (e.g., at 5,000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -40°C or lower until analysis.
-
Sample Analysis: a. Process plasma samples via protein precipitation (e.g., with methanol). b. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration of this compound versus time. b. Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), using appropriate software. c. Calculate the relative bioavailability of the nanoformulation compared to the free drug suspension.
Section 4: this compound's Cellular Signaling Pathways
Q7: Which key signaling pathways are modulated by this compound? A7: this compound exerts its biological effects, such as anticancer and anti-inflammatory activities, by modulating multiple signaling pathways. It has been shown to inhibit pathways that promote cancer cell proliferation and survival, including the EGFR/RAS/RAF/MEK/ERK pathway and the NF-κB signaling cascade.[13][14][15] It also induces apoptosis (programmed cell death) by activating caspases and upregulating pro-apoptotic proteins like p53.[6][16]
Diagram: Inhibition of EGFR Signaling by this compound
Caption: this compound inhibits the EGFR/RAS/RAF signaling cascade to suppress cell proliferation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel formulation of [6]-gingerol: Proliposomes with enhanced oral bioavailability and antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Research on the Health Effects and Mechanisms of 6-Gingerol and in Development of Oral Delivery Systems for It [spkx.net.cn]
- 4. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Multiple Mechanisms Are Involved in 6-Gingerol-Induced Cell Growth Arrest and Apoptosis in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lipid-Based Nanoformulations of [6]-Gingerol for the Chemoprevention of Benzo[a] Pyrene-Induced Lung Carcinogenesis: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation, Characterization, and Pharmacokinetic Studies of 6-Gingerol-Loaded Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: (6)-Gingerol Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from (6)-Gingerol in biochemical assays.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and mitigating potential assay interference caused by this compound.
Issue 1: Unexpected or Inconsistent Results in Absorbance-Based Assays
-
Question: My absorbance-based assay (e.g., ELISA, MTT, colorimetric enzyme assays) is showing unexpectedly high background or inconsistent results when testing this compound. What could be the cause and how can I troubleshoot this?
-
Answer: this compound exhibits a significant UV absorbance peak at approximately 282 nm. This intrinsic absorbance can directly interfere with assays that measure changes in absorbance in the UV range, potentially leading to false-positive or false-negative results.
Troubleshooting Steps:
-
Determine the Spectral Overlap:
-
Run a UV-Vis spectrum of this compound at the concentrations used in your assay.
-
Compare this spectrum with the absorbance spectrum of your assay's chromophore. Significant overlap indicates a high potential for interference.
-
-
Implement a No-Enzyme/No-Substrate Control:
-
Run parallel control experiments containing this compound but omitting a key assay component (e.g., the enzyme or the substrate).
-
Any signal detected in these controls can be attributed to the intrinsic absorbance of this compound and should be subtracted from the results of the complete assay.
-
-
Wavelength Selection:
-
If possible, select a detection wavelength for your assay that is outside the absorbance range of this compound.
-
Experimental Protocol: Background Absorbance Correction
-
Objective: To quantify and correct for the intrinsic absorbance of this compound in a colorimetric assay.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add these dilutions to the wells of a microplate.
-
Add all assay components except the enzyme or substrate that initiates the colorimetric reaction.
-
Incubate the plate under the same conditions as your main experiment.
-
Measure the absorbance at the detection wavelength of your assay.
-
Subtract the average absorbance of the corresponding this compound concentration from your experimental wells.
-
-
Issue 2: Suspected False Positives in Fluorescence-Based Assays
-
Question: I am observing what I suspect are false-positive "hits" with this compound in my fluorescence-based assay (e.g., fluorescence polarization, FRET, fluorescence intensity). How can I confirm and address this?
-
Answer: As a phenolic compound, this compound has the potential to interfere with fluorescence-based assays through several mechanisms, including autofluorescence and quenching.[1]
Troubleshooting Steps:
-
Check for Autofluorescence:
-
Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. A significant signal indicates autofluorescence.
-
-
Assess for Quenching Effects:
-
Run a control experiment with your fluorescent probe and this compound, without the other assay components. A decrease in fluorescence intensity compared to the probe alone suggests quenching.
-
-
Utilize Red-Shifted Fluorophores:
Experimental Protocol: Autofluorescence Measurement
-
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the dilutions to a microplate.
-
Measure the fluorescence at the excitation and emission wavelengths used in your primary assay.
-
A concentration-dependent increase in fluorescence indicates autofluorescence that needs to be accounted for in your data analysis.
-
-
Issue 3: Concerns about Non-Specific Inhibition and PAINS-like Behavior
-
Question: I've read about Pan-Assay Interference Compounds (PAINS). Does this compound fall into this category, and how can I test for non-specific activity?
-
Answer: While not officially classified as a PAIN, this compound contains a catechol moiety, which is a known structural alert for PAINS.[3] Catechols can be redox-active and may react non-specifically with proteins, leading to promiscuous inhibition in various assays.[4][5]
Troubleshooting Steps:
-
Perform an Orthogonal Assay:
-
Confirm your initial findings using a mechanistically different assay for the same target. A true "hit" should be active in multiple, distinct assay formats.
-
-
Detergent Titration:
-
Non-specific inhibition due to compound aggregation can sometimes be mitigated by the inclusion of a non-ionic detergent (e.g., Triton X-100) in the assay buffer. Perform a detergent titration to see if the inhibitory effect of this compound is affected.
-
-
Counter-Screening:
-
Test this compound against an unrelated target or in a null-target assay. Activity in such a screen is a strong indicator of non-specific behavior.
-
Experimental Protocol: Detergent Titration for Aggregation
-
Objective: To assess if the observed activity of this compound is due to aggregation.
-
Materials:
-
This compound
-
Assay components
-
Non-ionic detergent (e.g., 0.1% Triton X-100)
-
-
Procedure:
-
Perform your standard assay in the presence of a concentration range of this compound.
-
Repeat the assay, but this time include a low concentration of a non-ionic detergent (e.g., 0.01%) in the assay buffer.
-
If the inhibitory potency of this compound is significantly reduced in the presence of the detergent, it suggests that aggregation may be contributing to the observed activity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound might interfere with my assay?
A1: The most likely mechanisms of interference are:
-
Absorbance: this compound has a strong UV absorbance around 282 nm, which can interfere with colorimetric assays.
-
Fluorescence: As a phenolic compound, it may exhibit autofluorescence or quench the fluorescence of your assay's probes, particularly in the blue-green spectral range.[1]
-
Reactivity: The catechol-like structure suggests potential for redox activity and non-specific interactions with proteins, which is a characteristic of some PAINS.[3][4][5]
Q2: Are there specific assay types that are more prone to interference by this compound?
A2: Yes, assays that are particularly susceptible include:
-
UV-based absorbance assays: Due to direct spectral overlap.
-
Fluorescence intensity assays: Prone to interference from autofluorescence and quenching.[1]
-
High-throughput screens (HTS): The high concentrations often used in HTS can exacerbate subtle interference effects.
-
Assays with sensitive redox steps: The potential redox activity of the catechol moiety could interfere.
Q3: How can I differentiate between true biological activity and assay interference?
A3: A combination of control experiments is crucial:
-
Orthogonal Assays: Confirmation of activity in a mechanistically different assay.
-
Counter-Screens: Testing against unrelated targets to check for specificity.
-
No-Enzyme/No-Substrate Controls: To measure background signal from the compound itself.
-
Detergent Titration: To investigate the possibility of compound aggregation.
Q4: Is there a database where I can check if this compound is a known interfering compound?
A4: While there isn't a specific entry for this compound as a confirmed PAIN in most public databases, its structural features (catechol) would likely trigger alerts in PAINS filters used in drug discovery. It is always good practice to run such filters on any compound of interest.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Maximum UV Absorbance (λmax) | ~282 nm | [6] |
Table 2: Summary of Potential this compound Interference and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| Absorbance-Based | Intrinsic absorbance | Background subtraction, use of a different detection wavelength |
| Fluorescence-Based | Autofluorescence, quenching | Autofluorescence/quenching controls, use of red-shifted fluorophores |
| Enzyme Inhibition | Non-specific binding, redox activity | Orthogonal assays, counter-screening, detergent titration |
| Reporter Gene (e.g., Luciferase) | Direct inhibition of reporter enzyme | Cell-free reporter enzyme assay as a counter-screen |
Mandatory Visualization
Caption: Troubleshooting workflow for hits from primary screening.
Caption: Potential points of interference of this compound in a typical biochemical assay.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Total phenolic and flavonoid contents and antioxidant activity of ginger (Zingiber officinale Rosc.) rhizome, callus and callus treated with some elicitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining (6)-Gingerol Synthesis for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (6)-Gingerol and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented synthetic route involves a two-step process. The first step is the synthesis of zingerone from vanillin and acetone via an Aldol condensation, followed by hydrogenation. The second step is a subsequent Aldol condensation of the synthesized zingerone with hexanal to yield this compound.
Q2: What are the critical parameters affecting the yield of the Aldol condensation reactions in this synthesis?
A2: The critical parameters include the choice and concentration of the base catalyst, reaction temperature, and reaction time. The purity of the starting materials, particularly the aldehydes (vanillin and hexanal), is also crucial as impurities can lead to side reactions and lower yields.
Q3: How can I monitor the progress of the synthesis reactions?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For this compound, a typical mobile phase for TLC is a mixture of n-hexane and ethyl acetate.[1]
Q4: What are the common impurities encountered during this compound synthesis?
A4: Common impurities can include unreacted starting materials (zingerone, hexanal), side-products from self-condensation of hexanal, and dehydration products of this compound, such as (6)-Shogaol, especially if the reaction or work-up is performed at elevated temperatures.[2]
Q5: What is the most effective method for purifying the final this compound product?
A5: Column chromatography using silica gel is a widely used and effective method for purifying crude this compound.[3][4] Gradient elution with a solvent system like n-hexane and ethyl acetate allows for the separation of this compound from impurities. For very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Low Yield in Zingerone Synthesis (from Vanillin)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of vanillin | 1. Inactive or insufficient base catalyst (e.g., NaOH).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh, high-purity NaOH pellets or a freshly prepared solution. Ensure the correct molar ratio of base to vanillin.2. Maintain the reaction temperature within the recommended range (typically room temperature to 50°C for the initial condensation).3. Extend the reaction time and monitor progress using TLC. |
| Formation of multiple products (observed on TLC) | 1. Self-condensation of acetone.2. Side reactions due to impurities in vanillin or acetone. | 1. Use a molar excess of acetone to favor the reaction with vanillin.2. Use high-purity, distilled vanillin and acetone. |
| Low yield of dehydrozingerone after acidification | 1. Incomplete precipitation of the product.2. Product loss during washing. | 1. Ensure the reaction mixture is sufficiently acidified (pH ~2-3) and cooled in an ice bath to maximize precipitation.2. Wash the filtered solid with cold water to minimize dissolution. |
| Low yield of zingerone after hydrogenation | 1. Inactive hydrogenation catalyst (e.g., Pd/C).2. Incomplete reaction.3. Over-reduction to the corresponding alcohol. | 1. Use fresh, high-quality catalyst.2. Monitor the reaction by TLC until the dehydrozingerone spot disappears.3. Control the reaction conditions (hydrogen pressure, temperature) to avoid over-reduction. |
Low Yield in this compound Synthesis (from Zingerone and Hexanal)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of zingerone | 1. Ineffective deprotonation of zingerone due to a weak or insufficient base.2. Low reaction temperature.3. Impure hexanal. | 1. Use a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete enolate formation.2. Maintain the reaction at the optimal temperature for the chosen base (e.g., -78°C for LDA).3. Use freshly distilled hexanal. |
| Formation of (6)-Shogaol as a major byproduct | 1. High reaction temperature or acidic work-up conditions leading to dehydration of the β-hydroxy ketone product. | 1. Maintain a low reaction temperature throughout the process.2. Use a neutral or slightly basic aqueous work-up. |
| Complex mixture of products | 1. Self-condensation of hexanal.2. Multiple aldol addition products. | 1. Add hexanal slowly to the reaction mixture containing the zingerone enolate to minimize its self-condensation.2. Use a directed aldol approach with a pre-formed enolate to improve selectivity. |
| Difficulty in purifying this compound | 1. Presence of closely related impurities.2. Oily product that is difficult to handle. | 1. Optimize the mobile phase for column chromatography for better separation. A gradient elution from low to high polarity is often effective.2. Ensure complete removal of solvent after purification. The product is often a viscous oil. |
Data Presentation
Table 1: Summary of Yields for Dehydrozingerone Synthesis
| Starting Materials | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Vanillin, Acetone | Sodium Hydroxide | Aqueous Ethanol | 48 hours | 50 | [3] |
| Vanillin, Acetone | Sodium Hydroxide | Acetone/Water | 5 hours | 97 | [5] |
Table 2: Summary of Yields for this compound Synthesis
| Starting Materials | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Zingerone, Hexanal | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Not Specified | 57 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Dehydrozingerone
This protocol is adapted from a procedure for the synthesis of dehydrozingerone.[3]
Materials:
-
Vanillin (4.0 g)
-
Acetone (20 mL)
-
10% Sodium Hydroxide (NaOH) solution (20 mL)
-
10% Hydrochloric Acid (HCl) solution (~60 mL)
-
50% Aqueous Ethanol (for recrystallization)
Procedure:
-
In a beaker, dissolve 4.0 g of vanillin in 20 mL of acetone.
-
Add 20 mL of 10% NaOH solution to the mixture.
-
Stir the mixture, stopper the beaker, and let it stand for 48 hours at room temperature. The solution will turn dark.
-
After 48 hours, acidify the dark-colored mixture with approximately 60 mL of 10% HCl solution while stirring in an ice bath. A yellowish-brown solid should form.
-
Collect the solid product by vacuum filtration and wash it several times with cold deionized water.
-
Recrystallize the crude product from 50% aqueous ethanol to obtain pure dehydrozingerone.
-
Dry the purified crystals in a desiccator. The expected yield is approximately 50%.[3]
Protocol 2: Synthesis of Zingerone by Hydrogenation of Dehydrozingerone
This is a general procedure based on established methods.[7]
Materials:
-
Dehydrozingerone
-
Ethanol or Ethyl Acetate (solvent)
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the dehydrozingerone in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until all the dehydrozingerone has been consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain zingerone. The yield is typically high, often approaching 100%.[7]
Protocol 3: Synthesis of this compound via Aldol Condensation
This protocol is based on the directed aldol reaction of zingerone.[6]
Materials:
-
Zingerone
-
Hexanal (freshly distilled)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve zingerone in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the zingerone solution while maintaining the temperature at -78°C. Stir the mixture for about 30 minutes to ensure complete formation of the enolate.
-
Slowly add freshly distilled hexanal to the reaction mixture at -78°C.
-
Stir the reaction mixture at -78°C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. The expected yield is around 57%.[6]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Potential side reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (±)-[6]-gingerol (pungent principle of ginger) and relatives via directed aldol reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-inflammatory Effects of (6)-Gingerol In Vivo: A Comparative Guide
(6)-Gingerol, a principal pungent component of ginger (Zingiber officinale), has garnered significant attention for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comparative analysis of the in vivo anti-inflammatory activity of this compound against other alternatives, supported by experimental data from various preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological validation of this natural compound.
Comparative Efficacy of this compound and Alternatives
The anti-inflammatory potential of this compound has been evaluated in several in vivo models, often in comparison with its dehydrated analogue, (6)-Shogaol, and conventional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. The following table summarizes the quantitative data from these studies, highlighting the comparative efficacy in rodent models of inflammation.
| Compound | Model | Dose | Effect | Key Findings |
| This compound | Carrageenan-induced paw edema in rats | 50-100 mg/kg (i.p.) | Inhibition of paw edema | At 100 mg/kg, exhibited similar activity to indomethacin at 10 mg/kg.[1] |
| This compound | Lipopolysaccharide (LPS)-induced inflammation in murine macrophages | - | Inhibition of pro-inflammatory cytokines | Selectively inhibited the production of TNF-α, IL-1β, and IL-12.[2][3] |
| This compound | LPS-induced neuroinflammation in rats | - | Reduction of inflammatory cytokines | Markedly suppressed the activation of the NF-κB/NLRP3 inflammatory pathway and reduced levels of IL-1β and IL-18.[4] |
| (6)-Shogaol | Carrageenan-induced paw edema | - | Reduction of paw edema and leukocyte infiltration | Demonstrated successful anti-inflammatory actions. |
| (6)-Shogaol | LPS-induced inflammation in murine macrophages | 6 µM | Inhibition of nitrite and PGE2 release | Showed more potent anti-inflammatory activity compared to this compound.[5] |
| Indomethacin | Carrageenan-induced paw edema in rats | 10 mg/kg (i.p.) | Inhibition of paw edema | Served as a positive control, showing significant reduction in paw volume.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar rats (180-250 g) are typically used. Animals are fasted for 24 hours before the experiment with free access to water.[1]
-
Induction of Inflammation: A 1% suspension of carrageenan in saline is prepared 30 minutes prior to injection. 0.1 mL of this suspension is injected into the plantar side of the right hind paw of the rats to induce localized edema.[6]
-
Treatment Administration: this compound (e.g., 50 mg/kg, 100 mg/kg) or the comparator drug (e.g., indomethacin, 10 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.[1] A control group receives the vehicle (e.g., saline with Tween 80).
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter. The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.[7]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.
-
Animals: Murine models, such as BALB/c mice, are commonly used.
-
Induction of Inflammation: LPS (from E. coli) is administered to the animals, typically via intraperitoneal injection, to induce a systemic inflammatory response.
-
Treatment Administration: this compound is administered to the animals, often prior to the LPS challenge. The dosage and timing can vary depending on the study design.
-
Sample Collection and Analysis: At a specified time point after LPS administration, blood and/or tissue samples (e.g., liver, lung) are collected. The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Western Blot Analysis: Protein expression of key inflammatory mediators like COX-2 and iNOS in tissue lysates can be determined by Western blot to further elucidate the mechanism of action.[9]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in inflammation that is modulated by this compound.
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Studies
The following diagram outlines the typical workflow for validating the anti-inflammatory effects of a compound like this compound in an in vivo model.
Caption: A typical experimental workflow for in vivo anti-inflammatory studies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Effect of 6-gingerol on pro-inflammatory cytokine production and costimulatory molecule expression in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive Effect of 6-Gingerol on Functional Plasticity of Microglia in a rat Model of LPS-induced Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effect of ethanolic ginger extract against carrageenan-induced rat paw edema [blj.journals.ekb.eg]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Dried Ginger (Zingiber officinalis) Inhibits Inflammation in a Lipopolysaccharide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Gingerols: (6)-Gingerol in the Spotlight
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of (6)-gingerol against other naturally occurring gingerols, primarily (8)-gingerol and (10)-gingerol. The information presented is collated from various scientific studies to aid in research and development endeavors.
Ginger (Zingiber officinale) contains a variety of phenolic compounds known as gingerols, with this compound being the most abundant in fresh ginger.[1][2][3] The length of the alkyl chain in the gingerol structure significantly influences its biological activity. This guide will delve into a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, offering a direct comparison of the potency of different gingerols.
Table 1: Antioxidant Activity of Gingerols
The antioxidant potential of gingerols is often evaluated by their ability to scavenge free radicals. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher potency.
| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |
| This compound | 26.3[4] | 4.05[4] | 4.62[4] |
| (8)-Gingerol | 19.47[4] | 2.5[4] | 1.97[4] |
| (10)-Gingerol | 10.47[4] | 1.68[4] | 1.35[4] |
Data sourced from Dugasani et al. (2010).[4]
Table 2: Anti-Inflammatory Activity of Gingerols
The anti-inflammatory effects of gingerols are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
| Compound | Inhibition of Nitrite (NO) Production | Inhibition of PGE2 Production |
| This compound | Significant dose-dependent inhibition[4] | Less potent than (10)-gingerol[1] |
| (8)-Gingerol | Significant dose-dependent inhibition[4] | Less potent than (10)-gingerol[1] |
| (10)-Gingerol | Most potent among gingerols[4] | Most potent among gingerols[1] |
Note: Specific IC50 values for NO and PGE2 inhibition were not consistently available across comparative studies in the initial search. However, the trend of increasing potency with longer alkyl chain length is consistently reported.[1][4]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (this compound, (8)-gingerol, (10)-gingerol) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final concentration of approximately 0.1 mM.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to a series of test tubes or a 96-well plate.
-
Add varying concentrations of the test compounds to the DPPH solution.
-
A control is prepared with the solvent and the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Cancer cells (e.g., human colon cancer cell line HCT15) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the gingerol compounds.
-
Control wells receive only the vehicle (solvent used to dissolve the compounds).
-
The cells are incubated for a specified period (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
The treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control. The IC50 value, the concentration that causes 50% inhibition of cell growth, is then determined. For instance, this compound has shown an IC50 value of 100 µM on HCT15 cells after 24 hours of treatment.[5]
-
Signaling Pathways and Mechanisms of Action
Gingerols exert their biological effects by modulating various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved in their anti-inflammatory and anticancer activities.
Anti-Inflammatory Signaling Pathway
Gingerols have been shown to inhibit the activation of key inflammatory pathways such as NF-κB.[1][6]
Caption: Inhibition of the NF-κB signaling pathway by gingerols.
Anticancer Signaling Pathways
This compound, in particular, has been studied for its anticancer properties, which involve the modulation of apoptosis, cell cycle, and angiogenesis.[2][3][7][8]
Caption: Anticancer mechanisms of this compound.
Concluding Remarks
The available data suggests a structure-activity relationship among gingerols, where a longer alkyl chain generally correlates with increased antioxidant and anti-inflammatory potency, making (10)-gingerol more effective than this compound in these aspects.[4] However, this compound remains the most abundant gingerol in fresh ginger and has been extensively studied for its broad-spectrum therapeutic properties, including significant anticancer effects.[2][3][5] The choice of gingerol for further research and development would therefore depend on the specific therapeutic target. This guide provides a foundational comparison to inform such decisions.
References
- 1. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Cancer Effect of Gingerol in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
(6)-Gingerol vs. (6)-Shogaol: A Comparative Analysis of Anticancer Activity
A comprehensive guide for researchers and drug development professionals on the contrasting anticancer properties of two of ginger's most potent bioactive compounds.
The rhizome of ginger (Zingiber officinale) has long been a staple in traditional medicine, and modern research is increasingly validating its therapeutic potential, particularly in oncology. Among its myriad of bioactive constituents, (6)-Gingerol and its dehydrated analogue, (6)-Shogaol, have emerged as promising candidates for cancer therapy. While structurally similar, a subtle difference in their chemical makeup results in a significant divergence in their anticancer potency and mechanisms of action. This guide provides a detailed comparison of their anticancer activities, supported by experimental data and protocols, to aid researchers in the exploration of these natural compounds for novel drug development.
Data Presentation: A Quantitative Comparison
The in vitro cytotoxic effects of this compound and (6)-Shogaol have been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, consistently demonstrates the superior anticancer activity of (6)-Shogaol. This is largely attributed to the presence of an α,β-unsaturated carbonyl group in its structure, which is absent in this compound.[1]
| Cancer Type | Cell Line | This compound IC50 (µM) | (6)-Shogaol IC50 (µM) | Reference |
| Lung Cancer | H-1299 | ~150 | ~8 | [2] |
| Lung Cancer | A549 | >100 | 62 (24h) | [3] |
| Colon Cancer | HCT-116 | >100 | <10 | [2] |
| Breast Cancer | T47D | Not specified | 0.5 ± 0.1 | [1] |
| Breast Cancer | MDA-MB-231 (spheroids) | Not specified | High activity | [1] |
| Vascular Smooth Muscle Cells | VSMC | 13.2 | 2.7 | [4] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the anticancer effects of this compound and (6)-Shogaol.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or (6)-Shogaol and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection: Western Blot for Caspase-3 and PARP Cleavage
Western blotting is a widely used technique to detect specific proteins in a sample. The cleavage of caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound or (6)-Shogaol for a specified time. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the cleaved proteins indicates the level of apoptosis.
In Vivo Tumor Growth Assessment: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ to 5 × 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length × Width²)/2.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound, (6)-Shogaol, or a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Monitor the tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry or Western blotting, to assess the in vivo effects of the compounds.
Signaling Pathways and Mechanisms of Action
This compound and (6)-Shogaol exert their anticancer effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
This compound: Targeting Proliferation and Survival Pathways
This compound has been shown to influence several key signaling pathways implicated in cancer progression. It can suppress the activation of the EGFR/JAK2/STAT5b pathway, which is crucial for cell proliferation and survival in non-small cell lung cancer.[5] Additionally, it can modulate the β-catenin signaling pathway, a critical player in colorectal tumorigenesis.
Caption: Signaling pathways modulated by this compound.
(6)-Shogaol: A Potent Inducer of Apoptosis and Cell Cycle Arrest
(6)-Shogaol demonstrates a broader and more potent impact on cancer cell signaling. It is a known inhibitor of the Akt/mTOR and STAT3 signaling pathways, which are frequently hyperactivated in various cancers, promoting cell survival and proliferation.[6][7] Furthermore, (6)-Shogaol can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of pro- and anti-apoptotic proteins.[7]
Caption: Key signaling pathways affected by (6)-Shogaol.
Conclusion
The comparative evidence strongly suggests that (6)-Shogaol possesses superior anticancer activity to this compound. Its enhanced potency, demonstrated by lower IC50 values across various cancer cell lines, and its ability to modulate a wider range of critical signaling pathways, make it a particularly compelling candidate for further preclinical and clinical investigation. While this compound also exhibits notable anticancer properties, its role may be more nuanced, potentially serving as a valuable lead for the synthesis of more potent analogues. This guide provides a foundational framework for researchers to design and interpret experiments aimed at harnessing the therapeutic potential of these promising natural compounds in the fight against cancer.
References
- 1. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of [6]-shogaol from ginger as inhibitor of vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effects of 6-Gingerol through Downregulating Iron Transport and PD-L1 Expression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the anticancer properties of 6-shogaol: Mechanisms of action in cancer cells and future research opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (6)-Gingerol's Therapeutic Targets: A Comparative Guide
(6)-Gingerol, the primary pungent constituent of ginger rhizome, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. [1][2] This guide provides a comparative analysis of its validated therapeutic targets, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its molecular mechanisms.
Key Therapeutic Targets and Signaling Pathways
Experimental studies have revealed that this compound modulates a range of molecules involved in crucial cell signaling pathways.[1] Its therapeutic effects are largely attributed to its ability to influence pathways integral to cell proliferation, apoptosis (programmed cell death), and inflammation. The primary signaling cascades affected by this compound include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and the p53 tumor suppressor pathway.[1][3][4]
By modulating these pathways, this compound can induce apoptosis in cancer cells, arrest the cell cycle, and inhibit the expression of inflammatory mediators.[1][2]
Comparative Efficacy: In Vitro Cytotoxicity
The anticancer potential of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and determine IC50 values.[5]
| Cell Line | Cancer Type | Incubation Time | IC50 of this compound (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | 24 hours | 313 ± 32 | [4] |
| 48 hours | 194 ± 12 | [4] | ||
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 24 hours | 338 ± 4 | [4] |
| 48 hours | 208 ± 6 | [4] | ||
| Raji | Burkitt's Lymphoma | 24 hours | 297 ± 18 | [4] |
| 48 hours | 204 ± 8 | [4] | ||
| A431 | Skin Adenocarcinoma | Not Specified | 81.46 µg/ml (~276 µM) | [6] |
| HCT15 | Colon Cancer | 24 hours | 100 | [7] |
| L929 | Murine Fibrosarcoma | 24 hours | 102 | [7] |
| Raw 264.7 | Murine Leukaemic Monocyte Macrophage | 24 hours | 102 | [7] |
Note: IC50 values demonstrate a dose- and time-dependent cytotoxic effect of this compound on various leukemic and other cancer cell lines, while showing no significant toxicity to non-cancerous peripheral blood mononuclear cells (PBMCs).[4]
Experimental Protocols for Target Validation
Validating the therapeutic targets of this compound involves a series of standard molecular biology techniques. Below are detailed protocols for key assays.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well in 100 µL of culture medium.[9]
-
Treatment: After allowing cells to adhere (for adherent cell lines), replace the medium with fresh medium containing various concentrations of this compound (e.g., 17 µM to 170 µM) and appropriate controls (e.g., vehicle control).[7]
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the insoluble purple formazan.[9]
-
Final Incubation: Allow the plate to stand at 37°C for at least 4 hours, or overnight, to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample, allowing for the quantification of changes in protein expression levels (e.g., p53, BAX, BCL2) following treatment with this compound.[10]
References
- 1. worldscientific.com [worldscientific.com]
- 2. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 3. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatics and experimental studies of anti-leukemic activity from 6-gingerol demonstrate its role in p53 mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Gingerol (6-Gingerol) as Humming Inhibitor of Cancer through Docking Analysis [jscimedcentral.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
(6)-Gingerol and Metabolic Syndrome: A Comparative Guide to Preclinical Reproducibility
(6)-Gingerol, a principal bioactive compound in ginger, has garnered significant scientific interest for its potential therapeutic effects on metabolic syndrome. This guide provides a comparative analysis of the existing preclinical data, focusing on the reproducibility of its effects on key metabolic parameters. Detailed experimental protocols and an overview of the implicated signaling pathways are presented to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Research into natural compounds that can ameliorate these conditions is a burgeoning field. Numerous studies suggest that this compound may exert beneficial effects against metabolic syndrome through various mechanisms, including anti-inflammatory, antioxidant, and metabolism-regulating activities.[1][2][3][4] This guide aims to critically assess the consistency of these findings across different preclinical studies.
Comparative Efficacy of this compound on Metabolic Parameters
The following tables summarize the quantitative data from various animal studies investigating the effects of this compound on key markers of metabolic syndrome.
Table 1: Effects of this compound on Glycemic Control
| Animal Model | Induction of Metabolic Syndrome | This compound Dosage | Treatment Duration | Fasting Blood Glucose | Serum Insulin | HOMA-IR | Reference |
| Sprague-Dawley Rats | High-Fat High-Fructose (HFHF) diet + low-dose Streptozotocin | 50, 100, 200 mg/kg/day (oral) | 8 weeks | ↓ (dose-dependent) | ↓ (dose-dependent) | ↓ (dose-dependent) | [5][6][7] |
| Sprague-Dawley Rats | High-Fat High-Carbohydrate diet | 200 mg/kg/day (ethanolic ginger extract) | 10 weeks | ↓ | ↑ insulin sensitivity | Not specified | [1] |
| C57BL/6J Mice | High-Fat Diet (HFD) / Streptozotocin (STZ) | Not specified | Not specified | ↓ | ↓ | ↓ | [8] |
| Wistar Rats | High-Fat Diet (HFD) | 75 mg/kg/day (oral) | 30 days | ↓ | ↓ | ↓ | [9] |
HOMA-IR: Homeostatic Model Assessment for Insulin Resistance
Table 2: Effects of this compound on Lipid Profile
| Animal Model | Induction of Metabolic Syndrome | This compound Dosage | Treatment Duration | Total Cholesterol (TC) | Triglycerides (TG) | HDL-Cholesterol | LDL-Cholesterol | Reference |
| Sprague-Dawley Rats | High-Fat High-Fructose (HFHF) diet + low-dose Streptozotocin | 50, 100, 200 mg/kg/day (oral) | 8 weeks | ↓ (dose-dependent) | ↓ (dose-dependent) | ↑ (dose-dependent) | Not specified | [5][6] |
| Aging Rats | Not specified | 0.2 mg/kg/day (oral) | 7 weeks | Not specified | ↓ | Not specified | Not specified | [1] |
| Cholesterol-fed Rabbits | Cholesterol-rich diet | 200 mg/kg/day (ethanolic ginger extract) | 10 weeks | ↓ | ↓ | Not specified | ↓ | [10] |
| C57BL/6J Mice | High-Fat Diet (HFD) | 25 mg/kg/day (intraperitoneal) | 4 weeks | ↓ | ↓ | Not specified | Not specified | [9] |
Table 3: Effects of this compound on Body Weight and Adiposity
| Animal Model | Induction of Metabolic Syndrome | This compound Dosage | Treatment Duration | Body Weight Gain | Adipose Tissue Mass | Reference |
| Sprague-Dawley Rats | High-Fat High-Fructose (HFHF) diet + low-dose Streptozotocin | 50, 100, 200 mg/kg/day (oral) | 8 weeks | ↓ (dose-dependent) | ↓ (visceral adipose tissue) | [5][6][7] |
| C57BL/6J Mice | High-Fat Diet (HFD) | 0.05% in diet | Not specified | ↓ | ↓ (white adipose tissue) | [9] |
| Wistar Rats | High-Fat Diet (HFD) | 75 mg/kg/day (oral) | 30 days | ↓ | ↓ | [9] |
Table 4: Effects of this compound on Inflammatory Markers
| Animal Model | Induction of Metabolic Syndrome | This compound Dosage | Treatment Duration | TNF-α | IL-6 | Reference |
| Sprague-Dawley Rats | High-Fat High-Fructose (HFHF) diet + low-dose Streptozotocin | 50, 100, 200 mg/kg/day (oral) | 8 weeks | ↓ (dose-dependent) | ↓ (dose-dependent) | [5][6] |
| Sprague-Dawley Rats | Ischemia/Reperfusion | 25, 50 mg/kg (oral) | 3 days | ↓ | ↓ | [11] |
Experimental Protocols
A critical aspect of evaluating reproducibility is the detailed methodology employed in the studies.
Induction of Metabolic Syndrome in Animal Models
-
High-Fat, High-Fructose Diet (HFHF): A common method involves feeding rodents a diet rich in fat and fructose for a period of 8 to 16 weeks to induce obesity, insulin resistance, and dyslipidemia.[5][6][7]
-
Low-Dose Streptozotocin (STZ): In some protocols, a single low dose of STZ (e.g., 22 mg/kg, intraperitoneally) is administered in conjunction with an HFHF diet to induce a prediabetic state.[6][7][8]
-
High-Fat Diet (HFD): Several studies utilize a high-fat diet to induce obesity and related metabolic disturbances.[9]
This compound Administration
-
Route of Administration: Oral gavage is the most frequently used method for this compound administration in the reviewed studies.[1][5][6][7][9][11] Intraperitoneal injection has also been reported.[9]
-
Dosage: The dosages of this compound vary significantly across studies, ranging from 0.2 mg/kg/day to 200 mg/kg/day.[1][5][6][9]
-
Treatment Duration: The duration of treatment typically ranges from 4 to 12 weeks.[1][5][6][7][9]
Biochemical Analyses
-
Blood Glucose and Insulin: Fasting blood glucose is commonly measured using a glucometer. Serum insulin levels are typically determined by ELISA kits.[6]
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured using standard enzymatic colorimetric methods.[6]
-
Inflammatory Cytokines: Levels of TNF-α and IL-6 in serum or tissue homogenates are quantified using ELISA kits.[6][11]
Signaling Pathways Implicated in this compound's Effects
Several key signaling pathways have been identified as potential mediators of this compound's beneficial effects on metabolic syndrome.
Figure 1. Key signaling pathways modulated by this compound to improve metabolic health.
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of energy metabolism.[2][3] Activation of AMPK can lead to increased fatty acid oxidation and decreased lipogenesis.[1] The LKB1/AMPK signaling axis is also implicated in mediating the effects of this compound on hepatic steatosis.[12] Furthermore, this compound has been reported to inhibit the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-6.[11] The PI3K/AKT pathway, crucial for insulin signaling, is another target of this compound, leading to enhanced glucose uptake and reduced gluconeogenesis.[8]
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for investigating the effects of this compound in a preclinical model of metabolic syndrome.
References
- 1. The effects of ginger and its constituents in the prevention of metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promising influences of gingerols against metabolic syndrome: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. 6-gingerol ameliorates weight gain and insulin resistance in metabolic syndrome rats by regulating adipocytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-gingerol ameliorates weight gain and insulin resistance in metabolic syndrome rats by regulating adipocytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Immunometabolic Effects of Ginger (Zingiber officinale Roscoe) Supplementation in Obesity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
(6)-Gingerol: A Natural Anti-Inflammatory Compound Challenging Standard Drugs
(6)-Gingerol, a principal pungent component of fresh ginger (Zingiber officinale), is garnering significant attention from the scientific community for its potent anti-inflammatory properties. Emerging research positions this natural compound as a viable alternative or adjunct to conventional non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. This guide provides a comparative analysis of this compound against standard anti-inflammatory drugs, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The anti-inflammatory effects of this compound are attributed to its ability to modulate various signaling pathways and inhibit the production of inflammatory mediators.[1][2] Studies have demonstrated its capacity to suppress pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), and to inhibit the expression and activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[3][4][5] These mechanisms are comparable to those of widely used NSAIDs like diclofenac and ibuprofen.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the comparative efficacy of this compound and standard anti-inflammatory drugs in various in vitro and in vivo models.
Table 1: Inhibition of Pro-Inflammatory Markers
| Compound | Assay | Model | Concentration/Dose | Inhibition | Reference |
| This compound | TNF-α production | LPS-stimulated murine peritoneal macrophages | - | Inhibited | [3] |
| This compound | IL-1β production | LPS-stimulated murine peritoneal macrophages | - | Inhibited | [3] |
| This compound | IL-12 production | LPS-stimulated murine peritoneal macrophages | - | Inhibited | [3] |
| This compound | IL-6 level | DSS-induced colitis mice | - | Significantly reduced | [6] |
| This compound | IL-17 level | DSS-induced colitis mice | - | Significantly reduced | [6] |
| This compound | Antiproteinase activity | In vitro | 600 µg/ml | Maximum activity | [7] |
| Diclofenac Sodium | Antiproteinase activity | In vitro | 200 µg/ml | Maximum inhibition | [7] |
| Ibuprofen | Inhibition of albumin denaturation | In vitro | 200 µg/ml | Standard reference | [7] |
Table 2: Comparative Inhibition of COX Enzymes and Prostaglandin E2 (PGE2)
| Compound | Target | IC50 Value / Effect | Reference |
| This compound | COX-2 | >50 μM | [8] |
| This compound | PGE2 production | Lower activity than 10-gingerol | |
| 10-Gingerol | COX-2 activity & PGE2 production | Most pronounced activity among gingerols | |
| 8-Shogaol | COX-2 | 17.5 μM | [8] |
| 10-Shogaol | COX-2 | 7.5 μM | [8] |
| Diclofenac | COX-1 and COX-2 | Greater COX-2 selectivity | [9] |
Key Anti-Inflammatory Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects by intervening in crucial signaling cascades, primarily the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the expression of inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and standard anti-inflammatory drugs.
Inhibition of Pro-inflammatory Cytokine Production in Murine Peritoneal Macrophages
-
Objective: To measure the effect of this compound on the production of TNF-α, IL-1β, and IL-12 by lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.[3]
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in appropriate media.
-
Treatment: Macrophages are pre-treated with various doses of this compound for a specified time, followed by stimulation with LPS.
-
Cytokine Measurement: The concentration of TNF-α, IL-1β, and IL-12 in the culture supernatants is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of cytokine inhibition by this compound is calculated relative to the LPS-stimulated control group.
Antiproteinase Activity Assay
-
Objective: To assess the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit proteinase activity.[7]
-
Reaction Mixture: A solution of 20 mM Tris HCl buffer (pH 7.4) containing 0.06 mg/ml trypsin, 1 ml of 0.8% (w/v) casein, and various concentrations of this compound or a standard drug (e.g., Diclofenac Sodium) is prepared. The final volume is made up to 2 ml.
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Reaction Termination: 1 ml of 70% perchloric acid is added to terminate the reaction.
-
Measurement: The absorbance of the supernatant is read at 210 nm against a buffer blank.
-
Calculation: The percentage of inhibition of proteinase activity is calculated.
Inhibition of Albumin Denaturation
-
Objective: To evaluate the anti-inflammatory activity of this compound by its ability to inhibit heat-induced albumin denaturation.[7]
-
Procedure: A reaction mixture consisting of 0.2 ml of 1% aqueous solution of bovine serum albumin and 2.8 ml of phosphate-buffered saline (pH 6.3) is prepared. Various concentrations of this compound or a standard drug (e.g., Ibuprofen) are added. The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage of inhibition of denaturation is calculated.
Experimental Workflow for Assessing Anti-Inflammatory Effects
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a test compound like this compound.
Caption: A generalized workflow for in vitro and in vivo assessment of anti-inflammatory compounds.
Conclusion
The compiled data indicates that this compound exhibits significant anti-inflammatory properties that are comparable to standard anti-inflammatory drugs. Its mechanism of action, involving the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways like NF-κB and MAPK, provides a solid basis for its therapeutic potential. While some studies suggest that other ginger-derived compounds like shogaols may exhibit more potent activity in certain assays, this compound remains a prominent and well-studied constituent.[10] Further clinical research is warranted to fully elucidate the therapeutic efficacy and safety profile of this compound in the management of inflammatory diseases. The use of nanoformulations to improve its bioavailability is also a promising area of investigation.[1]
References
- 1. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. Effect of 6-gingerol on pro-inflammatory cytokine production and costimulatory molecule expression in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of [6]-gingerol on PMA-induced COX-2 expression and activation of NF-kappaB and p38 MAPK in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of 6-gingerol on inflammatory response and Th17/Treg balance in DSS-induced ulcerative colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginger (Zingiber officinale) Root Capsules Enhance Analgesic and Antioxidant Efficacy of Diclofenac Sodium in Experimental Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
(6)-Gingerol: A Comparative Guide to its In Vitro and In Vivo Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of (6)-Gingerol, the primary pungent constituent of fresh ginger (Zingiber officinale). By presenting key experimental data, detailed methodologies, and visual representations of its mechanisms, this document aims to facilitate a deeper understanding of the translational potential of this compound in drug development.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies, highlighting the diverse biological activities of this compound.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | ~200 µM (IC50) | Inhibition of cell proliferation, induction of apoptosis.[1] |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | Suppressed in vivo tumor growth in nude mice.[2] |
| OVCAR-3 | Ovarian Cancer | Not Specified | 50 µM (in combination) | Sensitized cells to cisplatin, augmented apoptosis.[3] |
| Prostate Cancer Cells (LNCaP, PC3, DU145) | Prostate Cancer | MTT Assay | 1-500 µM | Inhibited cell viability and colony formation.[2] |
| H-1299 | Human Lung Cancer | Cytotoxicity Assay | Not Specified | (3R,5S)-6-gingerdiol (a metabolite) showed comparable cytotoxicity to this compound.[4] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Cell Model | Stimulant | Assay | Concentration | Key Findings |
| Murine Peritoneal Macrophages | LPS | Cytokine Measurement | Not Specified | Inhibited production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-12).[5] |
| Co-cultures of Osteoblasts and Osteoclast Precursors | Interleukin-1 (IL-1) | Osteoclast Differentiation Assay | Not Specified | Inhibited IL-1-induced osteoclast differentiation.[6] |
| H9c2 Cardiomyoblast Cells | High Glucose & Palmitic Acid | ELISA, qPCR, Western Blot | 100 µM | Diminished secretion of inflammatory cytokines (IL-1β, IL-6, TNF-α).[7] |
Table 3: In Vivo Anticancer and Anti-Inflammatory Activity of this compound
| Animal Model | Condition | Dosage | Route | Key Findings |
| Nude Mice | HCT-116 Colon Cancer Xenograft | Not Specified | Not Specified | Effectively suppressed tumor growth.[2] |
| Mice | B16F10 Melanoma Metastasis | Intraperitoneal | Not Specified | Reduced the number of lung metastases. |
| Rats | Sepsis-induced Organ Dysfunction | Not Specified | Not Specified | Protected against heart and liver dysfunction through anti-inflammatory and antioxidant effects. |
| Mice | Diabetic Cardiomyopathy | 25 mg/kg and 75 mg/kg | Not Specified | Attenuated cardiomyocyte hypertrophy and interstitial fibrosis.[7] |
| Mice | Colorectal Cancer | Not Specified | Not Specified | Attenuated cancer via anti-inflammatory, anti-proliferative, and apoptotic mechanisms.[1] |
Table 4: Pharmacokinetics of this compound
| Species | Dose | Route | Cmax | Tmax | Key Findings |
| Rats | 42.7 mg/kg (in ginger extract) | Oral | 255.4 µg/L | 54 min | Rapid absorption and metabolism.[8] |
| Humans | Not Specified | Oral | 42.0 ± 16.3 nmol/L | Not Specified | Rapidly absorbed and cleared, primarily as glucuronide conjugates.[9] |
| Rats | 30 mg/kg | Oral | <2% Bioavailability | 5-45 min | Rapid but partial absorption with substantial biotransformation.[10] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducibility and further investigation.
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, LNCaP, PC3, DU145) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 1-500 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][4]
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of human cancer cells (e.g., HCT-116) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²) / 2.
-
Treatment: Once tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The treatment group receives this compound at a specific dose and route of administration (e.g., oral gavage or intraperitoneal injection), while the control group receives the vehicle.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Data Collection and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treated group to the control group. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissues to investigate the mechanism of action.[2]
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: A single dose of this compound is administered via the desired route, typically oral gavage (e.g., 30 mg/kg) or intravenous injection (e.g., 3 mg/kg).[10]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound and its metabolites in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[8][10]
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's activity.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Workflow for correlating in vitro and in vivo studies of this compound.
References
- 1. The Inhibitory Effect of 6-Gingerol on Ubiquitin-Specific Peptidase 14 Enhances Autophagy-Dependent Ferroptosis and Anti-Tumor in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Gingerol suppresses cell viability, migration and invasion via inhibiting EMT, and inducing autophagy and ferroptosis in LPS-stimulated and LPS-unstimulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of 6-gingerol and cisplatin on ovarian cancer and antitumor activity: In silico, in vitro, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 6-gingerol on pro-inflammatory cytokine production and costimulatory molecule expression in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different (6)-Gingerol extraction techniques
A Head-to-Head Comparison of (6)-Gingerol Extraction Techniques
The isolation of this compound, the primary pungent and pharmacologically active compound in ginger (Zingiber officinale), is a critical step for research and development in the pharmaceutical, nutraceutical, and food industries. The efficiency, yield, purity, and environmental impact of the extraction process are heavily dependent on the chosen technique. This guide provides an objective comparison of conventional and modern methods for this compound extraction, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.
Comparative Analysis of Extraction Techniques
The selection of an extraction method involves a trade-off between yield, extraction time, solvent consumption, and operational complexity. Modern non-conventional techniques generally offer significant advantages in terms of efficiency and reduced environmental impact compared to traditional methods. Microwave-Assisted Extraction (MAE) is often highlighted as a superior method due to its high efficiency and short processing times[1][2]. Supercritical Fluid Extraction (SFE) is notable for yielding extracts with high purity[2][3].
Below is a summary of quantitative data comparing various extraction techniques.
| Extraction Technique | Principle | This compound Yield/Content | Extraction Time | Optimal Conditions | Advantages | Disadvantages |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and rupture plant cell walls, facilitating the release of target compounds.[4] | 15.3 ± 0.85 mg/g[2] | 5 - 31 seconds[4][5] | 78% Ethanol, 528 W Power, 26 mL/g Solvent Ratio[2][4] | High efficiency, short extraction time, reduced solvent use.[4] | Requires specialized equipment; potential for thermal degradation if not controlled.[6] |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls, enhancing mass transfer and extraction.[7] | Up to 24.71% yield (at 50 kHz)[8] | 10 - 120 minutes[8][9] | 100% Ethanol, 60°C, 51.8% Amplitude[9] | Non-thermal, efficient, can be used with aqueous solvents.[7] | Yield can be dependent on ultrasonic power and frequency.[10] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as a solvent, which has properties of both a liquid and a gas. | 20.6%[2][3]; 254.71 mg/g of extract[11] | 4 - 5 hours[12] | 15 MPa Pressure, 35°C, CO2 Flow Rate 15 g/min [3] | High purity, solvent-free final product, tunable selectivity.[13] | High initial equipment cost, requires high pressure. |
| Soxhlet Extraction | A conventional method involving continuous solid-liquid extraction with a refluxing solvent.[2] | 8.40 mg/g (with ethanol)[2]; 13.95 mg/g[14] | 8 - 10 hours[2][15] | Ethanol or Methanol at their respective boiling points.[2] | Standardized and widely used, requires simple glassware. | Time-consuming, large solvent volume, potential for thermal degradation of compounds.[2] |
| Accelerated Water Extraction (AWE) | Uses water at elevated temperatures (subcritical state) and pressure to extract compounds. | 68.97 ± 3.95 mg/g[14] | 3 - 5 minutes[14] | 140°C[14] | Environmentally friendly (uses water), very fast. | High temperatures can lead to degradation of 6-gingerol into 6-shogaol.[16][17] |
| High-Pressure Ultrasonic-Microwave-Assisted Extraction (HP-UMAE) | A hybrid method combining the effects of microwaves, ultrasound, and high pressure. | 4.52% yield[10] | 5 minutes[10] | 2 MPa Pressure, 100°C, 800 W Microwave, 1000 W Ultrasound[10] | Synergistic effect leads to significantly higher yields than individual methods.[10] | Highly specialized and complex equipment. |
| Hydrodistillation | Co-distillation of plant material with water to extract volatile oils. | 35.3 mg/L[2][18] | 90 minutes[2][18] | 50°C drying temp, 1:20 solid-to-solvent ratio[18] | Effective for essential oils. | Lower efficiency for less volatile compounds like gingerols.[2] |
Experimental Workflows and Mechanisms
Visualizing the extraction process and the underlying principles of each technique can clarify their operational differences.
Caption: General experimental workflow for the extraction and purification of this compound from raw ginger.
Caption: Core mechanisms of action for three major non-conventional extraction techniques.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are summarized protocols for three prominent extraction techniques based on published literature.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on optimal conditions identified in multiple studies[2][4][6].
-
Sample Preparation: Fresh ginger rhizomes are washed, dried (e.g., freeze-dried or oven-dried at 50°C), and ground into a fine powder (e.g., 60 mesh).
-
Extraction Setup: 2 grams of ginger powder are placed into a quartz extraction vessel[6].
-
Solvent Addition: An ethanol-water solution (e.g., 78% ethanol) is added at a specific solid-to-liquid ratio (e.g., 1:26 g/mL)[2][4].
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific power level (e.g., 528 W) for a very short duration (e.g., 31 seconds)[2][4].
-
Post-Extraction: The mixture is immediately filtered (e.g., using Whatman No. 1 paper) to separate the extract from the solid residue.
-
Analysis: The filtrate is collected, and the solvent is typically evaporated under vacuum. The resulting crude extract is then redissolved in a suitable solvent for quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a synthesis of methodologies described in the literature[8][9].
-
Sample Preparation: Prepare dried ginger powder as described for MAE.
-
Extraction Setup: A precise amount of ginger powder (e.g., 0.302 g) is suspended in the extraction solvent (e.g., 20 mL of 100% ethanol) in a beaker or flask[9].
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the slurry. The extraction is performed under optimized conditions:
-
Post-Extraction: The extract is filtered to remove solid particles.
-
Analysis: The filtrate is processed and analyzed via HPLC to determine the this compound concentration.
Supercritical Fluid Extraction (SFE-CO₂) Protocol
This protocol is based on conditions reported to achieve high-purity extracts[3][11].
-
Sample Preparation: Dried, ground ginger powder is loaded into the high-pressure extraction vessel.
-
System Pressurization: The system is sealed, and liquid carbon dioxide (CO₂) is pumped into the vessel. The pressure and temperature are raised to bring the CO₂ to a supercritical state.
-
Extraction Parameters: Optimal extraction is achieved under specific conditions:
-
Extraction Process: The supercritical CO₂ flows through the ginger powder, dissolving the this compound and other oleoresins. The process can run for several hours (e.g., 4-5 hours) to ensure complete extraction[12].
-
Depressurization & Collection: The CO₂-extract mixture flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving behind the solvent-free ginger extract.
-
Analysis: The collected oleoresin is dissolved in a solvent for HPLC analysis.
Chemical Stability: The Gingerol-to-Shogaol Conversion
Researchers must be aware that this compound is thermally unstable and can dehydrate to form (6)-shogaol, particularly under high temperatures or acidic conditions[17]. Extraction methods that employ high heat, such as AWE or improperly controlled MAE, can increase the concentration of (6)-shogaol in the final extract[16].
Caption: The chemical conversion of this compound to (6)-Shogaol via dehydration.
Conclusion
The choice of an extraction technique for this compound is a critical decision that impacts yield, purity, cost, and environmental footprint. For rapid, high-yield extractions in a laboratory setting, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are excellent choices, offering significant time and solvent savings over conventional methods[4][7]. For applications demanding the highest purity and a solvent-free product, such as in pharmaceuticals, Supercritical Fluid Extraction (SFE) is the premier method, despite its higher capital cost[2][3]. Conventional methods like Soxhlet extraction, while simple, are largely outdated due to their inefficiency and high environmental burden[2]. Researchers should select a method based on a careful evaluation of their specific goals, available resources, and the desired final product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [qascf.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized microwave-assisted extraction of 6-gingerol from Zingiber officinale Roscoeand evaluation of antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparing the effects of microwave radiation on 6-gingerol and 6-shogaol from ginger rhizomes (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hielscher.com [hielscher.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of an Ultrasound-Assisted Extraction Method for the Extraction of Gingerols and Shogaols from Ginger (Zingiber officinale) [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. zenodo.org [zenodo.org]
- 15. eprints.utm.my [eprints.utm.my]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(6)-Gingerol and its Metabolites as Biomarkers for Ginger Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (6)-gingerol and its metabolites as potential biomarkers for ginger (Zingiber officinale) intake. The validation of a reliable biomarker is crucial for accurately assessing dietary exposure in clinical trials and research settings, thereby enabling a clearer understanding of the physiological and pharmacological effects of ginger consumption. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the selection and application of appropriate biomarkers.
Comparison of Potential Biomarkers
Following oral consumption, this compound, the most abundant pungent compound in fresh ginger, undergoes rapid and extensive metabolism.[1] Free this compound is often found in very low or undetectable concentrations in plasma.[2][3] Its primary metabolites, this compound glucuronide and this compound sulfate, along with metabolites of other ginger compounds like (6)-shogaol, are present in significantly higher concentrations, making them more viable biomarker candidates.[1][2][4]
Pharmacokinetic Parameters of Ginger-Derived Compounds in Human Plasma
The following table summarizes the pharmacokinetic parameters of this compound, its major metabolites, and other key ginger compounds after oral administration of ginger extract. These data highlight the higher systemic exposure of the conjugated metabolites compared to the free parent compounds.
| Analyte | Dose of Ginger Extract | Cmax (μg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Free this compound | 2.0 g | Not Detected | - | - | [2] |
| This compound Glucuronide | 2.0 g | 0.47 ± 0.31 | 1 | 1-3 | [2] |
| This compound Sulfate | 2.0 g | 0.28 ± 0.15 | 1 | 1-3 | [2] |
| Free (8)-Gingerol | 2.0 g | Not Detected | - | - | [2] |
| (8)-Gingerol Glucuronide | 2.0 g | 0.17 ± 0.14 | 1 | 1-3 | [2] |
| Free (10)-Gingerol | 2.0 g | 0.0095 ± 0.0022 | 1 | 2.1 | [2] |
| (10)-Gingerol Glucuronide | 2.0 g | 0.37 ± 0.19 | 1 | 1-3 | [2] |
| Free (6)-Shogaol | 2.0 g | 0.0136 ± 0.0069 | 1 | 1.3 | [2] |
| (6)-Shogaol Glucuronide | 2.0 g | 0.73 ± 0.54 | 1 | 1-3 | [2] |
Note: Data are presented as mean ± standard deviation where available.
Experimental Protocols
The validation of these biomarkers relies on robust and sensitive analytical methodologies. Below are summaries of typical experimental protocols employed in pharmacokinetic studies of ginger compounds.
Subject and Dosing Protocol
-
Study Population: Healthy human volunteers are typically recruited for pharmacokinetic studies.[1]
-
Dosing: A single oral dose of a standardized ginger extract is administered. Doses can range from 100 mg to 2.0 g.[1]
-
Blood Sampling: Blood samples are collected at various time points post-dosing, for example, at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[2]
Sample Preparation and Analysis
-
Matrix: Human plasma is the most common biological matrix used.[2][5]
-
Extraction: Protein precipitation is a common method for extracting analytes from plasma.[6]
-
Enzymatic Hydrolysis: To quantify the total amount of conjugated metabolites, plasma samples are treated with β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate conjugates back to their free forms.[2][7]
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of gingerols, shogaols, and their metabolites due to its high sensitivity and specificity.[2][7][8]
LC-MS/MS Method Validation Parameters
The following table presents typical validation parameters for an LC-MS/MS method for the quantification of ginger-derived compounds in human plasma.
| Parameter | This compound | (8)-Gingerol | (10)-Gingerol | (6)-Shogaol | Reference |
| Lower Limit of Quantification (LLOQ) | 2-5 ng/mL | 2-5 ng/mL | 2-5 ng/mL | 2-5 ng/mL | [2] |
| Intra-day Accuracy (%) | -7.3 to 10.4 | -7.3 to 10.4 | -7.3 to 10.4 | -7.3 to 10.4 | [2] |
| Inter-day Accuracy (%) | -9.4 to 9.8 | -9.4 to 9.8 | -9.4 to 9.8 | -9.4 to 9.8 | [2] |
| Intra-day Precision (%RSD) | 0.9 to 10.9 | 0.9 to 10.9 | 0.9 to 10.9 | 0.9 to 10.9 | [2] |
| Inter-day Precision (%RSD) | 2.0 to 12.4 | 2.0 to 12.4 | 2.0 to 12.4 | 2.0 to 12.4 | [2] |
Visualizing the Workflow and Biological Pathways
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical experimental workflow for the validation of ginger intake biomarkers.
Caption: Experimental workflow for ginger biomarker validation.
Key Metabolic and Signaling Pathways
Ginger compounds and their metabolites exert their biological effects by modulating various signaling pathways. The diagram below illustrates the primary metabolic pathways of this compound and (6)-shogaol, and key inflammatory signaling pathways they influence.
References
- 1. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Gingerols in Human Plasma by Newly Developed Stable Isotope Dilution Assays and Assessment of Their Immunomodulatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, Metabolic Stability, and Pharmacokinetics of Ginger Phytochemicals [ouci.dntb.gov.ua]
- 7. Examination of the pharmacokinetics of active ingredients of ginger in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (6)-Gingerol: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (6)-Gingerol must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in compliance with safety regulations.
This compound is a naturally occurring compound found in fresh ginger, but in its purified form, it presents several hazards. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, proper handling and disposal are critical.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves are mandatory. If reusing gloves, they should be cleaned before removal and well-aired.
-
Eye Protection: Safety glasses or goggles to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working with dust or aerosols, a particulate filter device (EN 143) is necessary.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant, often via industrial combustion.[1] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[2]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
The container must be appropriate for hazardous waste and approved for transport (e.g., according to ADR regulations).[1]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.
-
Keep the container tightly closed.[1]
-
-
Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Accidental Release Measures
In the event of a spill:
-
Evacuate: Remove all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and keep it away from drains, surface water, and ground water.[1]
-
Clean-up:
-
For solid spills, carefully take up the material mechanically.
-
Place the spilled material into an appropriate, labeled container for disposal.
-
Clean the affected area thoroughly.
-
-
PPE: Emergency responders should wear appropriate personal protective equipment, including breathing apparatus if exposed to vapors or dust.[1]
Quantitative Data Summary
| Hazard Classification & Disposal Information | Details |
| GHS Hazard Statements | H301: Toxic if swallowed.[1][3][4] H315: Causes skin irritation.[1][3][4] H319: Causes serious eye irritation.[1][3][4] H335: May cause respiratory irritation.[1][3][4] |
| UN Number | UN 2811[1] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. ([5]-Gingerol)[1] |
| Transport Hazard Class | 6.1[1] |
| Packing Group | III[1] |
| Disposal Recommendation | Dispose of contents/container to an industrial combustion plant.[1] Do not dispose of together with household garbage.[2] Do not allow product to reach sewage system.[2] |
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (6)-Gingerol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (6)-Gingerol, including personal protective equipment (PPE), operational procedures, and disposal plans.
This compound , a primary pungent component of ginger, is also a valuable bioactive compound in research.[1] While it offers significant potential, it is crucial to handle it with appropriate precautions to mitigate risks. This document outlines the necessary steps for its safe use in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards that necessitate the use of specific personal protective equipment. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6]
Summary of Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
To mitigate these risks, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Chemical-resistant gloves (tested according to EN 374) and impervious clothing are required to prevent skin contact.[4][7] It is recommended to use preventive skin protection like barrier creams.[2] Contaminated clothing should be removed immediately and washed before reuse.[6][7]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[2][3] If exposure limits are exceeded or irritation is experienced, a particulate filter device (EN 143) or a full-face respirator should be used.[2][7]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following procedural steps provide a clear workflow from preparation to disposal.
Workflow for Handling this compound:
Caption: Logical workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[2][3][4][5][7][8]
-
Put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[2][7]
-
Ensure that the work area is well-ventilated. All handling of solid this compound should be done in a chemical fume hood to minimize inhalation risk.[2][3]
-
-
Handling and Experimentation:
-
Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel.
-
For emergency responders, appropriate respiratory protection may be necessary.[2]
-
Mechanically take up the spilled material and place it in appropriate containers for disposal.[2]
-
Ventilate the affected area.
-
Avoid allowing the substance to enter drains, surface water, or ground water.[2][3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
This compound Waste: Unused or waste this compound should be treated as hazardous waste. It should be disposed of in an industrial combustion plant or an approved waste disposal facility.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, and weighing papers, must be disposed of as hazardous waste.
-
Containers: Empty containers should be completely emptied and can be recycled where appropriate facilities exist. Packagings that are not completely empty are considered dangerous waste and must be disposed of accordingly.[2]
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while ensuring their safety and protecting the environment.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. chemos.de [chemos.de]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. [6]-Gingerol, Zingiber officinale - CAS 23513-14-6 - Calbiochem MSDS - 345868 - Merck [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
